(2S,4R)-Teneligliptin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRQANOPCQRCME-UXHICEINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2S,4R)-Teneligliptin chemical structure and properties
An In-depth Technical Guide on (2S,4R)-Teneligliptin
Executive Summary
Teneligliptin is a third-generation, orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor utilized for the management of type 2 diabetes mellitus (T2DM).[1][2] It is distinguished by a unique, rigid, 'J-shaped' molecular structure composed of five consecutive rings, which confers high potency, selectivity, and a prolonged duration of action.[3][4][5] The primary mechanism of action involves the competitive and long-lasting inhibition of the DPP-4 enzyme.[6] This inhibition prevents the degradation of endogenous incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] The subsequent increase in active incretin levels enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, leading to improved glycemic control with a low intrinsic risk of hypoglycemia.[7][8]
A defining characteristic of Teneligliptin is its unique pharmacokinetic profile, featuring balanced, dual elimination pathways. The drug is metabolized by hepatic enzymes (cytochrome P450 3A4 and flavin-containing monooxygenase 3) and is also excreted unchanged by the kidneys.[6][9][10] This dual route of clearance is a significant clinical advantage, as it generally obviates the need for dose adjustments in patients with renal impairment.[6][9][11]
Chemical Structure and Properties
This compound is the specific stereoisomer with the desired pharmacological activity. The stereochemistry at the 2nd and 4th positions of the pyrrolidine ring is crucial for its potent inhibitory effect on the DPP-4 enzyme.
-
IUPAC Name: [(2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone[12]
-
CAS Number: 1404559-15-4 (for the (2S,4R)-isomer)[12]
-
Molecular Formula: C₂₂H₃₀N₆OS[12]
-
Molar Mass: 426.58 g·mol⁻¹[4]
Physicochemical and In Vitro Properties
Teneligliptin is a potent and highly selective DPP-4 inhibitor. Its unique structure allows for strong and sustained binding to the enzyme.
| Property | Value | Reference |
| IC₅₀ (human plasma DPP-4) | 1.75 nmol/L | [6][11] |
| IC₅₀ (recombinant human DPP-4) | 0.889 nmol/L | [6][11] |
| Selectivity vs. DPP-8 | ~700 to 1500-fold | [6] |
| Selectivity vs. DPP-9 | ~700 to 1500-fold | [6] |
| Plasma Protein Binding | 78% - 80% | [10] |
| Solubility | Soluble in DMSO and Water |
Mechanism of Action
Teneligliptin exerts its glucose-lowering effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones.
-
DPP-4 Inhibition: Teneligliptin binds competitively and potently to the active site of the DPP-4 enzyme. Its unique "J-shaped" structure interacts with multiple subsites of the enzyme (S1, S2, and S2 extensive), contributing to its high potency and long duration of action.[7][13][14]
-
Increased Incretin Levels: By inhibiting DPP-4, Teneligliptin increases the circulating concentrations of active GLP-1 and GIP.[7]
-
Glucose-Dependent Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means insulin secretion is enhanced primarily when blood glucose levels are high, minimizing the risk of hypoglycemia.[7][8]
-
Suppression of Glucagon Release: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[7][8]
The net effect is improved glycemic control, characterized by reductions in fasting and postprandial blood glucose levels.
Signaling Pathway Diagram
Caption: Mechanism of action of Teneligliptin.
Pharmacokinetics and Metabolism
Teneligliptin exhibits a favorable pharmacokinetic profile, allowing for once-daily dosing. A key feature is its multiple elimination pathways, which makes it suitable for a wide range of patients, including those with renal impairment.[6][9]
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Parameter | Description | Reference |
| Absorption (Tₘₐₓ) | Rapidly absorbed, with peak plasma concentrations reached in approximately 1 to 1.33 hours. | [1][10] |
| Distribution | Plasma protein binding is approximately 78-80%. | [10] |
| Metabolism | Metabolized primarily by Cytochrome P450 (CYP) 3A4 and Flavin-containing Monooxygenase 3 (FMO3). The most abundant metabolite is the thiazolidine-1-oxide derivative (M1). | [6][9][10] |
| Elimination Half-life (t½) | Approximately 24 hours. | [6][9] |
| Excretion | Eliminated via multiple pathways. After a radiolabeled dose, ~45.4% of radioactivity is excreted in urine and ~46.5% in feces over 216 hours. Renal excretion of the unchanged drug accounts for about 21-34.4% of the total clearance. | [6][10][11][15] |
Metabolic and Elimination Pathways
Caption: Metabolism and excretion pathways of Teneligliptin.
Pharmacodynamics and Clinical Efficacy
Clinical trials have demonstrated that Teneligliptin, as both monotherapy and combination therapy, effectively improves glycemic control in patients with T2DM.[16][17]
| Efficacy Endpoint | Result (vs. Placebo) | Reference |
| Change in HbA1c | Significant reduction of -0.82% (Weighted Mean Difference). | [17] |
| Change in Fasting Plasma Glucose (FPG) | Significant reduction of -18.32 mg/dL (Weighted Mean Difference). | [17] |
| Change in 2-hr Postprandial Glucose (PPG) | Significant reduction of -46.94 mg/dL (Weighted Mean Difference). | [17] |
| DPP-4 Inhibition (20 mg dose) | Maximum inhibition (89.7%) within 2 hours, maintained at >60% at 24 hours. | [1] |
Experimental Protocols
Quantification of Teneligliptin by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a common method for the quantitative analysis of Teneligliptin in pharmaceutical formulations.
Objective: To determine the concentration of Teneligliptin using a validated RP-HPLC method.
Materials and Instrumentation:
-
Teneligliptin reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance, sonicator, pH meter
Methodology:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer by dissolving a calculated amount of potassium dihydrogen phosphate in HPLC grade water.
-
Adjust the pH of the buffer to 3.5 using orthophosphoric acid.[18]
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a specified ratio (e.g., 60:40 v/v).[18]
-
Degas the mobile phase by sonication.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Teneligliptin reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution (e.g., 1000 µg/mL).
-
Perform serial dilutions from the stock solution to prepare working standard solutions in a linear range (e.g., 10-30 µg/mL).[18]
-
-
Sample Preparation (from tablets):
-
Weigh and finely powder a number of tablets (e.g., 20).
-
Accurately weigh a quantity of the powder equivalent to a single dose of Teneligliptin and transfer to a volumetric flask.
-
Add a portion of the mobile phase, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter to remove excipients.
-
-
Chromatographic Conditions:
-
Analysis and Calculation:
-
Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Calculate the concentration of Teneligliptin in the sample by interpolating its peak area from the calibration curve. The retention time for Teneligliptin is typically around 2.37 minutes under these conditions.[18]
-
Experimental Workflow Diagram
Caption: RP-HPLC workflow for Teneligliptin quantification.
Synthesis Overview
The synthesis of this compound is a multi-step process involving the construction of its complex heterocyclic core. A common retrosynthetic approach involves coupling key intermediates. One reported synthesis method involves the reductive amination of 3-[(2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidin-2-ylcarbonyl]thiazolidine with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[19] This is followed by deprotection of the Boc group to yield the final compound.[19][20] The process is designed to be industrially feasible, cost-effective, and to produce a high-purity product.[21][22]
Conclusion
This compound is a potent, selective, and long-acting DPP-4 inhibitor with a well-defined chemical structure and a unique pharmacokinetic profile. Its mechanism of action, centered on the enhancement of the incretin system, provides effective glycemic control for patients with type 2 diabetes. The dual pathways of metabolism and excretion represent a significant clinical advantage, particularly for patients with comorbidities such as renal impairment. The established analytical methods ensure its quality and consistency in pharmaceutical formulations.
References
- 1. D M Pharma - Teneligliptin Tablets | anti-diabetic drugs [dmpharma.co.in]
- 2. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Teneligliptin - Wikipedia [en.wikipedia.org]
- 5. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 8. STERIS PHARMA | Teneligliptin 20 mg Tablet Uses | TENELIGOLD 20 Benefits & Side Effects [sterisonline.com]
- 9. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C22H30N6OS | CID 71460148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Effect of switching to teneligliptin from other dipeptidyl peptidase‐4 inhibitors on glucose control and renoprotection in type 2 diabetes patients with diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsr.com [ijpsr.com]
- 19. CN105294673A - Teneligliptin synthesis method - Google Patents [patents.google.com]
- 20. Teneligliptin synthesis - chemicalbook [chemicalbook.com]
- 21. A Process For The Preparation Of Teneligliptin Intermediate [quickcompany.in]
- 22. WO2014041560A2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]
Mechanism of action of (2S,4R)-Teneligliptin on DPP-4
An In-Depth Technical Guide on the Mechanism of Action of (2S,4R)-Teneligliptin on DPP-4
Abstract
Teneligliptin is a potent, selective, and long-acting inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, utilized in the management of type 2 diabetes mellitus.[1][2] Its efficacy is rooted in a unique structural and kinetic profile that facilitates robust and sustained inhibition of DPP-4. This document provides a detailed examination of the molecular mechanism, binding kinetics, and structural interactions of Teneligliptin with the DPP-4 enzyme. It also outlines the key experimental protocols used to characterize this interaction, serving as a technical resource for researchers and professionals in drug development.
Introduction to DPP-4 Inhibition
Dipeptidyl peptidase-4 is a serine exopeptidase that plays a critical role in glucose homeostasis.[3] It is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones are released by the gut post-prandially and enhance glucose-dependent insulin secretion while suppressing glucagon release.[4] By inhibiting DPP-4, Teneligliptin prevents the degradation of GLP-1 and GIP, thereby prolonging their bioavailability and enhancing their glucoregulatory effects.[1][4] This mechanism improves glycemic control with a low intrinsic risk of hypoglycemia.[5]
Mechanism of Action of Teneligliptin
Teneligliptin is classified as a Class 3 DPP-4 inhibitor, distinguished by its interaction with the S1, S2, and S2 extensive subsites of the enzyme's active site.[6][7] Its unique, rigid 'J-shaped' structure, formed by five consecutive rings, is a key determinant of its high potency and prolonged action.[2] This structure ensures a strong and extensive binding to the DPP-4 enzyme.[2]
The inhibition is competitive and characterized by a slow dissociation rate, which contributes to its long-lasting effect.[2] The interaction is primarily non-covalent, involving a network of hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex.[1][6]
Signaling Pathway of DPP-4 Inhibition
The inhibition of DPP-4 by Teneligliptin initiates a cascade of physiological events that contribute to improved glycemic control. By preventing the breakdown of active incretins (GLP-1 and GIP), Teneligliptin amplifies their downstream signaling.
Molecular Interactions and Binding Site
The high-affinity binding of Teneligliptin is attributed to its extensive interactions with multiple subsites within the DPP-4 catalytic domain. The co-crystal structure of the Teneligliptin-DPP-4 complex (PDB ID: 3VJK) provides a precise map of these interactions.[6][8] The active site comprises a catalytic triad (Ser630, Asp708, His740) and several subsites that accommodate the inhibitor.[6][9]
-
S1 Subsite : This hydrophobic pocket involves residues like Tyr662, Val656, Tyr666, and Asn710.[1][9] A key interaction is a hydrogen bond formed between the carbonyl group of Teneligliptin and the side chain of Asn710.[1]
-
S2 Subsite : Composed of charged residues such as Glu205 and Glu206, this subsite interacts with the pyrrolidine ring of Teneligliptin.[3][6]
-
S2 Extensive Subsite : This region, which includes residues Phe357, Val207, and Ser209, provides a critical anchoring point.[3][6] The phenyl-pyrazole moiety of Teneligliptin fits into this pocket, forming a strong hydrophobic interaction, often described as an "anchor lock," with Phe357.[6] This interaction is crucial for both the potency and selectivity of the drug.[6]
Quantitative Analysis of Inhibition
The potency and binding characteristics of Teneligliptin have been quantified through various in vitro assays. The data highlight its superior inhibitory activity compared to other gliptins.
Table 1: In Vitro Inhibitory Activity of Teneligliptin against DPP-4
| Parameter | Target Enzyme | Value (nmol/L) | Reference |
|---|---|---|---|
| IC₅₀ | Recombinant Human DPP-4 | 0.889 | [4] |
| IC₅₀ | Human Plasma DPP-4 | 1.75 | [4] |
| K_D | Recombinant Human DPP-4 | 0.4 |[10] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. K_D (Dissociation constant) is a measure of binding affinity.
Table 2: Comparative IC₅₀ Values of DPP-4 Inhibitors
| Inhibitor | Target Enzyme | IC₅₀ (nmol/L) | Reference |
|---|---|---|---|
| Teneligliptin | Human Plasma DPP-4 | 1.75 | [4] |
| Sitagliptin | Human Plasma DPP-4 | 4.88 | [4] |
| Vildagliptin | Human Plasma DPP-4 | 7.67 |[4] |
Teneligliptin also demonstrates high selectivity, with a 700- to 1500-fold greater affinity for DPP-4 compared to related enzymes like DPP-8 and DPP-9, minimizing off-target effects.[4]
Experimental Protocols
The characterization of Teneligliptin's interaction with DPP-4 relies on established biochemical and structural biology techniques.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay is fundamental for determining the inhibitory potency (IC₅₀) of compounds like Teneligliptin. It measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate.[11][12]
a) Materials:
-
Enzyme: Recombinant Human DPP-4
-
Assay Buffer: Tris-HCl (e.g., 20 mM, pH 8.0) containing NaCl and EDTA[12]
-
Inhibitor: Teneligliptin dissolved in a suitable solvent (e.g., DMSO)
-
Instrumentation: Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[11][13]
-
Plate: 96-well black microplate[14]
b) General Protocol:
-
Reagent Preparation: Prepare serial dilutions of Teneligliptin. Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate in assay buffer to their final working concentrations.[12]
-
Reaction Setup: In a 96-well plate, add assay buffer, the diluted DPP-4 enzyme, and the inhibitor solution (or solvent for control wells).[11][13]
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[13][15]
-
Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.[11]
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[11][13]
-
Fluorescence Measurement: Read the fluorescence intensity. The signal is proportional to the amount of AMC released, indicating enzyme activity.[15]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control. Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.[16]
References
- 1. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: 52-Week Results from a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on Chemistry, Analysis and Pharmacology of Teneligliptin: A Novel DPP-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural Dynamics of DPP-4 and Its Influence on the Projection of Bioactive Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vetmeduni.ac.at [vetmeduni.ac.at]
- 11. abcam.com [abcam.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. 3.4. DPP-IV–Inhibitory Activity Assay [bio-protocol.org]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 16. content.abcam.com [content.abcam.com]
Preclinical pharmacological profile of Teneligliptin
An In-depth Technical Guide on the Preclinical Pharmacological Profile of Teneligliptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent, selective, and long-lasting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1][2][3][4] As a third-generation DPP-4 inhibitor, it enhances the body's natural ability to regulate blood sugar levels by preventing the degradation of incretin hormones.[2][5][6] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Teneligliptin, focusing on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile, supported by detailed experimental protocols and data visualizations.
Mechanism of Action
Teneligliptin functions by competitively and reversibly inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] By inhibiting DPP-4, Teneligliptin increases the circulating levels of active incretins. This leads to glucose-dependent stimulation of insulin secretion from pancreatic β-cells and suppression of glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.[6][7]
Teneligliptin is classified as a class III DPP-4 inhibitor and possesses a unique "J-shaped" structure composed of five consecutive rings.[4][8] This distinct chemical structure allows for strong binding to the DPP-4 enzyme, contributing to its high potency and long-lasting effects.[4][8]
In Vitro Pharmacology
Teneligliptin is a potent and selective inhibitor of the DPP-4 enzyme. In vitro studies have demonstrated its high affinity for human and rat plasma DPP-4.
Data Presentation: In Vitro DPP-4 Inhibition
| Enzyme Source | IC₅₀ (nmol/L) |
| Human Plasma DPP-4 | 1.75 |
| Recombinant Human DPP-4 | 0.889 |
| Rat Plasma DPP-4 | ~1 |
IC₅₀: Half-maximal inhibitory concentration.
Teneligliptin exhibits high selectivity for DPP-4 over other related enzymes such as DPP-8 and DPP-9, with IC₅₀ values for these enzymes being more than 160 times that for recombinant human DPP-4.[9] The metabolism of Teneligliptin primarily involves cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[1][10] In vitro studies indicate a weak inhibitory effect on CYP2D6, CYP3A4, and FMO, with no significant inhibition of other major CYP isozymes.[9]
In Vivo Pharmacology
Preclinical in vivo studies in animal models have confirmed the efficacy of Teneligliptin in improving glycemic control.
Data Presentation: In Vivo Efficacy in Rats
| Parameter | Animal Model | Teneligliptin Dose | Observation |
| Plasma DPP-4 Inhibition | Wistar Rats | ED₅₀: 0.41 mg/kg | Dose-dependent inhibition of plasma DPP-4.[1][11] |
| 10 mg/kg | ≥50% inhibition persisted for 24 hours.[1][3] | ||
| Oral Mixed Meal Tolerance Test | Rats | 0.1 mg/kg | Nearly maximal effects in reducing glucose excursion and increasing active GLP-1 and insulin.[1][3] |
| Oral Carbohydrate Loading | Zucker Fatty Rats | ≥0.1 mg/kg | Increased plasma GLP-1 and insulin, and reduced glucose excursions.[11] |
| Hyperglycemia & Hypertriglyceridemia | Zucker Fatty Rats | 1 mg/kg (single dose) | Reduced postprandial glucose, free fatty acid, and triglyceride excursions.[1][3][10] |
| Repeated admin. (2 weeks) | Reduced glucose excursions and non-fasting free fatty acids and triglycerides.[10][11] |
ED₅₀: Median effective dose.
In a mouse model of postmenopausal obesity, Teneligliptin (60 mg/kg per day) markedly improved body weight, fat accumulation, and glucose intolerance.[12] It also attenuated chronic inflammation in visceral adipose tissue.[12] Additionally, in a streptozotocin-induced diabetic mouse model, Teneligliptin (30 mg/kg) alleviated myocardial hypertrophy and improved heart function parameters.[13]
Pharmacokinetics
The pharmacokinetic profile of Teneligliptin has been characterized in preclinical species, demonstrating rapid absorption and wide distribution.
Data Presentation: Pharmacokinetic Parameters in Rats
| Parameter | Value |
| Tₘₐₓ (Time to Peak Plasma Concentration) | 0.75–0.88 hours |
| Plasma Half-life (t₁/₂) of Radioactivity | 6.5 hours |
| Tissue Half-life (t₁/₂) in Kidney | 68.3 hours |
| Tissue Half-life (t₁/₂) in Liver | 69.0 hours |
Data from oral administration of [¹⁴C]teneligliptin to Sprague-Dawley rats.[1][10][14]
Following oral administration of radiolabeled Teneligliptin to Sprague-Dawley rats, the compound was rapidly absorbed and distributed throughout the body.[14] The highest concentrations of radioactivity were found in the kidney and liver, followed by the lung, spleen, and pituitary gland.[1][10][14][15] The elimination of Teneligliptin from tissues with high DPP-4 activity, such as the kidney, liver, and lung, was slower in wild-type rats compared to DPP-4-deficient rats, suggesting that the high binding affinity of Teneligliptin for DPP-4 is involved in its tissue distribution.[15]
Safety Pharmacology
Preclinical safety pharmacology studies have shown Teneligliptin to be generally well-tolerated.[16] A thorough QT/QTc evaluation study found that at the maximal recommended dose (40 mg/day), Teneligliptin prolonged the placebo-corrected QTcF by 4.9 ms.[16] A higher dose of 160 mg/day resulted in a significant increase in the QTcF by 11.2 ms.[16]
Experimental Protocols
DPP-4 Inhibition Assay (In Vitro)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of Teneligliptin against the DPP-4 enzyme.
-
Reagents and Materials :
-
Recombinant human DPP-4 enzyme.
-
DPP-4 substrate (e.g., H-Gly-Pro-AMC).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Teneligliptin (test compound).
-
Sitagliptin (positive control inhibitor).
-
96-well microplate.
-
Fluorescence plate reader.
-
-
Procedure :
-
Prepare serial dilutions of Teneligliptin and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and the test compound or control to designated wells.
-
Include wells for "100% initial activity" (enzyme without inhibitor) and "background" (no enzyme).
-
Incubate the plate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Monitor the fluorescence generated by the cleavage of the substrate at appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation, 450-465 nm emission) over a set period.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "100% initial activity" control after subtracting the background fluorescence.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Tissue Distribution Study in Rats (In Vivo)
This protocol describes a method to assess the distribution of Teneligliptin in various tissues following oral administration to rats.
-
Animals and Materials :
-
Male Sprague-Dawley rats.
-
[¹⁴C]Teneligliptin (radiolabeled compound).
-
Oral gavage equipment.
-
Tissue homogenizer.
-
Liquid scintillation counter or whole-body autoradiography equipment.
-
-
Procedure :
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of [¹⁴C]Teneligliptin (e.g., 1 mg/kg) to the rats.
-
At predetermined time points (e.g., 0.5, 24, 72, 168 hours) post-dose, euthanize a subset of animals.
-
Collect blood samples and various tissues (e.g., kidney, liver, lung, spleen, pancreas, heart).
-
For quantitative tissue distribution:
-
Weigh the collected tissues.
-
Homogenize the tissues.
-
Measure the radioactivity in the plasma and tissue homogenates using a liquid scintillation counter.
-
Calculate the concentration of radioactivity in each tissue (ng eq/g).
-
-
For whole-body autoradiography:
-
Freeze the whole animal immediately after euthanasia.
-
Obtain thin sections of the frozen body using a cryomicrotome.
-
Expose the sections to an imaging plate to visualize the distribution of radioactivity.
-
-
Conclusion
The preclinical pharmacological profile of Teneligliptin demonstrates its characteristics as a potent, selective, and long-acting DPP-4 inhibitor. Its unique chemical structure contributes to its strong binding affinity and sustained inhibition of the DPP-4 enzyme. In vitro and in vivo studies have consistently shown its efficacy in improving glycemic control and lipid profiles in animal models of diabetes. The pharmacokinetic properties of Teneligliptin, including rapid absorption, extensive tissue distribution with high affinity for DPP-4-rich tissues, and dual routes of elimination, further support its clinical utility. The preclinical data provide a solid foundation for its use in the treatment of type 2 diabetes mellitus.
References
- 1. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: A 12-Week Interim Report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. ijpscr.info [ijpscr.info]
- 11. researchgate.net [researchgate.net]
- 12. Teneligliptin improves metabolic abnormalities in a mouse model of postmenopausal obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tissue distribution of teneligliptin in rats and comparisons with data reported for other dipeptidyl peptidase‐4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and safety of teneligliptin - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Vitro and In Vivo Studies of (2S,4R)-Teneligliptin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,4R)-Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1][2][3] Its unique "J-shaped" structure contributes to its high potency and long-lasting efficacy.[1] This technical guide provides a comprehensive overview of the in vitro and in vivo studies that have elucidated the pharmacological profile of Teneligliptin. Detailed experimental protocols for key assays, a summary of quantitative data, and visual representations of its mechanism of action and experimental workflows are presented to support further research and development in this area.
Introduction
Teneligliptin is an oral hypoglycemic agent that functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By preventing the breakdown of these incretins, Teneligliptin increases their circulating levels, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[1][2][4][5] This mechanism of action effectively lowers blood glucose levels, particularly after meals.[2] This guide delves into the preclinical and clinical investigations that form the basis of our understanding of Teneligliptin's therapeutic effects.
In Vitro Studies
DPP-4 Inhibition Assay
The primary in vitro method to characterize the potency of Teneligliptin is the DPP-4 inhibition assay. This assay quantifies the ability of the compound to inhibit the enzymatic activity of DPP-4.
Experimental Protocol: Fluorometric DPP-4 Inhibition Assay
This protocol is adapted from standard fluorometric DPP-4 inhibitor screening assays.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC))
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
This compound (and other comparator inhibitors like Sitagliptin, Vildagliptin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Teneligliptin and other inhibitors in the assay buffer. The final concentration in the assay should typically range from picomolar to micromolar to determine the IC50 value.
-
Enzyme and Inhibitor Incubation: In a 96-well microplate, add the diluted DPP-4 enzyme solution to each well. Then, add the various concentrations of Teneligliptin or control inhibitors. Incubate the plate at 37°C for a predefined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic DPP-4 substrate (Gly-Pro-AMC) to each well.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 30 minutes) using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. The increase in fluorescence corresponds to the cleavage of the substrate by DPP-4.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence intensity versus time curve). The percentage of inhibition for each Teneligliptin concentration is calculated relative to the uninhibited control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative In Vitro Data
The following table summarizes the key quantitative data from in vitro studies of Teneligliptin.
| Parameter | Value | Comparator: Sitagliptin | Comparator: Vildagliptin | Reference(s) |
| IC50 (recombinant human DPP-4) | 0.889 nmol/L | 6.74 nmol/L | 10.5 nmol/L | [6] |
| IC50 (human plasma DPP-4) | 1.75 nmol/L | 4.88 nmol/L | 7.67 nmol/L | [6] |
| Selectivity for DPP-4 vs. DPP-8/DPP-9 | ~700- to 1500-fold | Not specified | Not specified | [6] |
In Vivo Studies
Animal Models
Alloxan-Induced Diabetic Rodent Model
This model is commonly used to induce a state of insulin-dependent diabetes to test the efficacy of anti-diabetic drugs.
Experimental Protocol: Alloxan Induction in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Alloxan monohydrate
-
Sterile saline solution (0.9% NaCl)
-
5% Dextrose solution
-
Blood glucose monitoring system
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment with free access to standard pellet diet and water.
-
Fasting: Fast the animals for 12-18 hours prior to alloxan administration to enhance the diabetogenic effect.
-
Alloxan Administration: Prepare a fresh solution of alloxan monohydrate in cold sterile saline. Administer a single intraperitoneal (i.p.) injection of alloxan at a dose of 120-150 mg/kg body weight.
-
Hypoglycemia Management: To counter the initial hypoglycemic phase caused by massive insulin release from damaged pancreatic β-cells, provide the rats with a 5% dextrose solution in their drinking water for the next 24 hours.
-
Confirmation of Diabetes: After 72 hours, measure the fasting blood glucose levels. Rats with a fasting blood glucose level above 200-250 mg/dL are considered diabetic and are selected for the study.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess the effect of a drug on glucose metabolism after an oral glucose challenge.
Experimental Protocol: OGTT in Rats
Materials:
-
Fasted diabetic or healthy rats
-
Glucose solution (e.g., 2 g/kg body weight)
-
Oral gavage needle
-
Blood collection supplies (e.g., lancets, capillaries)
-
Blood glucose monitoring system
Procedure:
-
Fasting: Fast the rats overnight (approximately 16-18 hours) with free access to water.
-
Baseline Blood Glucose: Before administering the glucose load, collect a blood sample from the tail vein to measure the baseline (t=0) blood glucose level.
-
Drug Administration: Administer Teneligliptin or vehicle orally at a specified time before the glucose challenge (e.g., 30-60 minutes).
-
Glucose Administration: Administer a glucose solution orally via gavage.
-
Blood Sampling: Collect blood samples from the tail vein at various time points after the glucose administration, typically at 15, 30, 60, 90, and 120 minutes.
-
Data Analysis: Plot the blood glucose concentration against time. The area under the curve (AUC) for glucose is calculated to quantify the overall glycemic excursion. A reduction in the AUC in the Teneligliptin-treated group compared to the control group indicates improved glucose tolerance.
Quantitative In Vivo Data
The following tables summarize key quantitative data from in vivo studies of Teneligliptin.
Table 3.3.1: Pharmacokinetic Parameters of Teneligliptin
| Parameter | Value | Condition | Reference(s) |
| Tmax (Time to maximum concentration) | ~1 hour | Human subjects | [4] |
| t1/2 (Half-life) | ~18.9 - 26.9 hours | Human subjects | [4][5] |
| Plasma DPP-4 Inhibition (at 2 hours) | 89.7% (20 mg dose) | Human subjects | [4] |
| Plasma DPP-4 Inhibition (at 24 hours) | >60% (20 mg dose) | Human subjects | [4] |
| Metabolism | Primarily via CYP3A4 and FMO3 | In vitro and in vivo | [4][7] |
| Excretion | Renal and Hepatic | Human subjects | [5][8] |
Table 3.3.2: Efficacy of Teneligliptin in Clinical Trials (vs. Placebo)
| Parameter | Result | Duration of Study | Reference(s) |
| Change in HbA1c | -0.82% (Weighted Mean Difference) | Multiple trials | [9][10] |
| Change in Fasting Plasma Glucose (FPG) | -18.32 mg/dL (Weighted Mean Difference) | Multiple trials | [9][10] |
| Change in 2-hour Postprandial Plasma Glucose (PPG) | -46.94 mg/dL (Weighted Mean Difference) | Multiple trials | [9][10] |
| Change in Homeostasis Model Assessment of β-cell function (HOMA-β) | Increased by 9.31 (Weighted Mean Difference) | Multiple trials | [9] |
Visualizations: Signaling Pathways and Workflows
Mechanism of Action: Teneligliptin Signaling Pathway
Caption: Mechanism of action of Teneligliptin.
Experimental Workflow: In Vitro DPP-4 Inhibitor Screening
Caption: Workflow for in vitro DPP-4 inhibitor screening.
Experimental Workflow: In Vivo Study in Diabetic Rat Model
Caption: Workflow for an in vivo study in a diabetic rat model.
Conclusion
The comprehensive in vitro and in vivo studies of this compound have robustly characterized its pharmacological profile as a potent and selective DPP-4 inhibitor. The data consistently demonstrate its efficacy in improving glycemic control through the incretin pathway. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of diabetes drug discovery and development, facilitating further investigation into the therapeutic potential of Teneligliptin and other DPP-4 inhibitors. The presented workflows and signaling pathway diagrams offer a clear visual summary of the key processes involved in the evaluation and mechanism of action of this important anti-diabetic agent.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 7. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Animal Model for Screening of Anti Diabetic Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Teneligliptin enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1] Its unique "J-shaped" molecular structure confers high potency and a prolonged duration of action.[2][3] This technical guide provides an in-depth overview of the synthesis of Teneligliptin, with a focus on various synthetic routes, the formation and characterization of related impurities, and detailed experimental protocols. The mechanism of action, involving the potentiation of incretin hormones, is also discussed and visualized.
Mechanism of Action
Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By preventing their breakdown, Teneligliptin increases the levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in improved glycemic control with a low intrinsic risk of hypoglycemia.[1][2]
DPP-4 Signaling Pathway
The following diagram illustrates the signaling pathway affected by Teneligliptin.
Synthesis of Teneligliptin
Several synthetic routes for Teneligliptin have been reported, often involving the coupling of a substituted pyrrolidine moiety with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine and subsequent functionalization with 1,3-thiazolidine. A common approach is highlighted below.
General Synthetic Scheme
The synthesis can be broadly divided into the formation of key intermediates and their final coupling and deprotection. A representative synthetic pathway is illustrated below.
Experimental Protocols
To a cooled (18-20°C) saturated solution of sodium carbonate (2.5 kg) in water (17.5 L), cysteamine hydrochloride (500 g, 4.40 mol) is added. This is a crucial starting material for one of the key fragments in the Teneligliptin synthesis.[4]
A solution of 9H-fluoren-9-ylmethyl (2S,4S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate (12.0 g) and 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate (10.3 g) in dichloromethane (120 ml) is treated with sodium triacetoxyborohydride (9.02 g).[4] The reaction mixture is stirred to facilitate the reductive amination, coupling the two key fragments.
The Boc-protected intermediate, 3-{(2S,4S)-1-(1,1-Dimethylethyloxycarbonyl)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl}thiazolidine (25.45 g), is dissolved in dichloromethane (200 mL).[5] Trifluoroacetic acid (50 mL) is added at room temperature, and the mixture is stirred for 19 hours to remove the Boc protecting group.[5] The reaction mixture is then concentrated, and a saturated aqueous solution of sodium hydrogencarbonate is added. The product is extracted with chloroform, washed, and dried. The resulting solid is purified by silica gel column chromatography to yield Teneligliptin free base.[5] The final salt is prepared by reacting the free base with hydrobromic acid.
Quantitative Data
| Step | Starting Materials | Reagents | Solvent | Yield | Purity | Reference |
| Deprotection | Boc-protected Teneligliptin precursor | Trifluoroacetic acid, Sodium hydrogencarbonate | Dichloromethane, Chloroform | 93% | >99% | [5] |
| Purification | Crude Teneligliptin 2.5 hydrobromide hydrate | Methanol, n-butanol | - | - | >99.7% | [4] |
| Overall Process | Key intermediates | Various | Various | 37-39% | High | [6][7] |
Related Impurities
The synthesis and storage of Teneligliptin can lead to the formation of various impurities. These can be process-related, arising from starting materials or intermediates, or degradation products formed under stress conditions.
Common Impurities
A number of potential impurities have been identified and characterized. These include isomers, by-products from side reactions, and degradation products.[8][9][10]
| Impurity Name | Chemical Name | Type |
| Impurity A | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | Process-related |
| Impurity B | tert-Butyl (2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | Process-related (Intermediate) |
| Impurity C | tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | Process-related |
| R-Isomer | (2R,4S)-Teneligliptin | Stereoisomer |
| N-Nitroso Teneligliptin | N-Nitroso Teneligliptin | Potential Genotoxic Impurity |
| Sulfoxide | Teneligliptin Sulfoxide | Degradation |
Analytical Methods for Impurity Profiling
A range of analytical techniques are employed for the detection, identification, and quantification of Teneligliptin and its impurities.
A stability-indicating RP-HPLC method can be used for the estimation of Teneligliptin and its impurities.
-
Column: Grace Smart C18 (250mm x 4.6mm, 5µm)[11]
-
Mobile Phase: 0.05M Potassium dihydrogen phosphate (pH 4.0) and Acetonitrile (80:20 v/v)[11]
-
Flow Rate: 1 ml/min[11]
-
Detection: PDA detector at 242 nm[11]
-
Retention Times: Teneligliptin (~7.4 min), Impurity B (~6.7 min), Impurity G (~8.5 min)[11]
For structural elucidation of unknown impurities, LC-MS/MS is a powerful tool.
-
Column: C18 reverse phase[12]
-
Mobile Phase: Methanol and Ammonium Formate (80:20)[12]
-
Flow Rate: 0.5 mL/min[12]
-
MS Conditions: Scan range m/z = 50 to 500[12]
Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are performed to identify potential degradation products.[13] Degradation is notably observed in basic, oxidative, and thermal stress conditions.[13]
Impurity Analysis Workflow
The general workflow for identifying and characterizing impurities in a bulk drug substance is outlined below.
Conclusion
The synthesis of Teneligliptin is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The identification and control of impurities are critical for the safety and efficacy of the final drug product. This guide has provided an overview of the synthetic strategies, detailed experimental protocols, and analytical methodologies for impurity profiling, serving as a valuable resource for professionals in the field of drug development and manufacturing.
References
- 1. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 3. Teneligliptin | MedPath [trial.medpath.com]
- 4. US9518048B2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]
- 5. Teneligliptin synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Facile new industrial process for synthesis of teneligliptin through new intermediates and its optimization with control of impurities | Semantic Scholar [semanticscholar.org]
- 8. Products [chemicea.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. omchemlabs.in [omchemlabs.in]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. d-nb.info [d-nb.info]
(2S,4R)-Teneligliptin for Type 2 Diabetes Research: A Technical Guide
Abstract: Teneligliptin is a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1] Its unique "J-shaped" chemical structure provides potent, selective, and long-lasting inhibition of the DPP-4 enzyme, which plays a critical role in the incretin system.[2][3] By preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), Teneligliptin enhances glucose-dependent insulin secretion and suppresses glucagon release.[2] It possesses a favorable pharmacokinetic profile, including a long half-life of approximately 24 hours, allowing for once-daily administration.[4] A key feature is its dual pathway of elimination via both hepatic metabolism and renal excretion, which obviates the need for dose adjustments in patients with renal impairment.[3][4] Clinical studies have consistently demonstrated its efficacy in improving glycemic control, both as a monotherapy and in combination with other antidiabetic agents, with a low risk of hypoglycemia and a generally neutral effect on body weight.[5][6] This guide provides a detailed overview of Teneligliptin's mechanism of action, pharmacological properties, clinical efficacy, safety profile, and standard experimental protocols for its investigation.
Introduction
Type 2 diabetes mellitus is a progressive metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The incretin system, involving gut-derived hormones such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), is a key regulator of glucose homeostasis.[3] These hormones are released after a meal and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[7] However, their action is short-lived as they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).
DPP-4 inhibitors, or "gliptins," are a class of oral antihyperglycemic agents that prolong the action of endogenous incretins. Teneligliptin is a potent and selective DPP-4 inhibitor distinguished by its unique chemical structure of five consecutive rings.[2][5] This structure confers high-affinity binding to the DPP-4 enzyme, leading to sustained glycemic control over a 24-hour period.[3] This technical guide serves as a resource for researchers and drug development professionals, summarizing the core scientific and clinical data on (2S,4R)-Teneligliptin.
Mechanism of Action
Teneligliptin exerts its therapeutic effect by competitively and reversibly inhibiting the DPP-4 enzyme.[8] DPP-4 is responsible for the rapid degradation of incretin hormones. By blocking this enzyme, Teneligliptin increases the circulating levels of active GLP-1 and GIP.[2]
The elevated incretin levels lead to several downstream physiological effects that contribute to improved glycemic control:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose, particularly after meals.[2]
-
Suppression of Glucagon Secretion: Elevated GLP-1 levels act on pancreatic α-cells to suppress the release of glucagon, a hormone that promotes hepatic glucose production.[2][9] This effect is also glucose-dependent, mitigating the risk of hypoglycemia.
-
Improved β-cell Function: Studies suggest that Teneligliptin can help preserve and improve the function of pancreatic β-cells over time.[2]
The unique chemical structure of Teneligliptin allows it to bind strongly to multiple subsites (S1, S2, and S2 extensive) of the DPP-4 enzyme, which contributes to its high potency and long duration of action.[3][5]
Pharmacological Profile
Pharmacokinetics
Teneligliptin exhibits a predictable pharmacokinetic profile suitable for once-daily dosing. Its dual elimination pathway is a significant advantage, particularly for patients with comorbidities.[4]
| Parameter | Value | Reference |
| Time to Max. Concentration (Tmax) | ~1.0 - 2.7 hours | [5][10] |
| Elimination Half-life (t1/2) | ~18.9 - 26.9 hours | [1][5] |
| Metabolism | Cytochrome P450 (CYP) 3A4 and Flavin-containing Monooxygenase 3 (FMO3) | [4][5] |
| Excretion | Renal (unchanged drug) and Hepatic (metabolites) | [3][4] |
| Dose Adjustment in Renal Impairment | Not required | [3][4] |
| Dose Adjustment in Hepatic Impairment | Not required for mild to moderate impairment | [11] |
Pharmacodynamics
Teneligliptin provides potent and sustained inhibition of the plasma DPP-4 enzyme over a 24-hour interval.
| Parameter (20 mg dose) | Value | Reference |
| Maximum DPP-4 Inhibition | 89.7% | [3][5] |
| Time to Maximum Inhibition | Within 2 hours | [3][5] |
| DPP-4 Inhibition at 24 hours | >60% | [3][5] |
| Effect on Active GLP-1 | Significantly higher concentration throughout the day compared to placebo | [4][5] |
Clinical Efficacy in Type 2 Diabetes
Clinical trials have demonstrated the robust glucose-lowering effects of Teneligliptin. A meta-analysis of ten randomized controlled trials involving 2,119 patients showed significant reductions in key glycemic markers compared to placebo.[6]
Table 4.1: Efficacy of Teneligliptin Monotherapy (vs. Placebo)
| Study / Analysis | Duration | Intervention | Placebo-Adjusted Change in HbA1c | Placebo-Adjusted Change in FPG | Reference |
| Ji L, et al. (2021) | 24 Weeks | Teneligliptin 20 mg | -0.81% | -20.5 mg/dL | [12][13] |
| Suryawanshi, et al. | 16 Weeks | Teneligliptin 20 mg | -0.55% | -8.8 mg/dL | [14] |
| Meta-Analysis (2018) | ≥ 4 Weeks | Teneligliptin (various) | -0.86% (WMD) | - | [6] |
Table 4.2: Efficacy of Teneligliptin as Add-on Therapy (vs. Placebo)
| Background Therapy | Duration | Intervention | Placebo-Adjusted Change in HbA1c | Placebo-Adjusted Change in FPG | Reference |
| Metformin (≥1000 mg) | 16 Weeks | Teneligliptin 20 mg | -0.78% | -22.42 mg/dL | [9] |
| Glimepiride | 12 Weeks | Teneligliptin 20 mg | -1.0% | -27.1 mg/dL | [5] |
| Pioglitazone | 12 Weeks | Teneligliptin 20 mg | -0.9% | - | [5] |
| Metformin, SU, SGLT2i | 12 Weeks | Teneligliptin 20 mg | -0.75% | - | [15] |
| Meta-Analysis (2018) | ≥ 4 Weeks | Teneligliptin (various) | -0.79% (WMD) | -18.32 mg/dL (WMD) | [6] |
WMD: Weighted Mean Difference
Safety and Tolerability Profile
Teneligliptin is generally well-tolerated, with a safety profile comparable to other DPP-4 inhibitors.[5]
Table 5.1: Summary of Adverse Events (AEs)
| Adverse Event | Incidence with Teneligliptin | Incidence with Placebo | Key Findings | Reference |
| Overall AEs | Similar to placebo | Similar to Teneligliptin | No significant difference in overall AE rates. | [6][8] |
| Hypoglycemia | Low incidence, similar to placebo | Low incidence | Risk is low in monotherapy (e.g., 2.5%) or with metformin (1.1%). Risk increases with sulfonylureas (10.1%). No severe hypoglycemia reported in most studies. | [8][14] |
| Common AEs (≥5%) | Nasopharyngitis | - | Generally mild in nature. | [14] |
| Gastrointestinal AEs | Constipation reported | - | Incidence not significantly different from placebo. | [5][16] |
Body Weight: Teneligliptin has a neutral effect on body weight.[8] Cardiovascular Safety: While long-term cardiovascular outcome trials are ongoing, existing data do not indicate an increased risk of cardiovascular events.[8]
Key Experimental Protocols
The efficacy and safety of Teneligliptin have been established through rigorous Phase III clinical trials. Below is a representative protocol structure based on published studies.[12][17][18]
Study Design
A typical study is a multicenter, prospective, randomized, double-blind, placebo-controlled, parallel-group trial.[12][17] The double-blind phase often lasts 12 to 24 weeks, sometimes followed by a longer-term open-label extension phase.[15]
Patient Population
-
Inclusion Criteria: Adults (≥18 years) with a diagnosis of T2DM for at least 3 months.[17] Patients typically have inadequate glycemic control (e.g., HbA1c ≥7.0% and <10.0%) despite stable diet and exercise therapy, or while on a stable dose of another antidiabetic agent like metformin (≥1000 mg/day) for at least 8 weeks prior to screening.[12][17]
-
Exclusion Criteria: History of type 1 diabetes, secondary diabetes, or recent (e.g., within 1 year) use of insulin.[17]
Intervention and Randomization
Patients are randomly assigned in a 1:1 ratio to receive either Teneligliptin (e.g., 20 mg) or a matching placebo.[19] The study drug is administered orally once daily, typically before breakfast, in addition to the patient's ongoing background therapy (if applicable).[12][13]
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: The primary outcome is typically the change in HbA1c from baseline to the end of the double-blind treatment period (e.g., Week 24).[12][13]
-
Secondary Efficacy Endpoints: These often include the change in Fasting Plasma Glucose (FPG) from baseline, the proportion of patients achieving a target HbA1c of <7.0%, and changes in postprandial glucose.[16]
-
Safety Assessments: Safety is monitored throughout the study by recording all adverse events (AEs), serious adverse events (SAEs), and episodes of hypoglycemia. Vital signs, physical examinations, and clinical laboratory tests are conducted at regular intervals.
Conclusion
This compound is a potent, third-generation DPP-4 inhibitor with a well-defined mechanism of action and a favorable pharmacological profile for the treatment of type 2 diabetes. Its robust and sustained glycemic control, demonstrated in numerous clinical trials, is complemented by a high safety margin, including a low intrinsic risk of hypoglycemia. The unique pharmacokinetic property of dual hepatic and renal elimination pathways makes it a versatile therapeutic option for a broad range of patients, including those with renal impairment. For researchers and drug developers, Teneligliptin serves as an effective and well-tolerated agent for investigating the role of the incretin system in diabetes and its associated comorbidities.
References
- 1. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 3. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]
- 4. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teneligliptin in management of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 9. Efficacy and safety of teneligliptin, a dipeptidyl peptidase‐4 inhibitor, combined with metformin in Korean patients with type 2 diabetes mellitus: a 16‐week, randomized, double‐blind, placebo‐controlled phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human pharmacokinetic profiling of the dipeptidyl peptidase-IV inhibitor teneligliptin using physiologically based pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase III, randomized, double‐blind, placebo‐controlled study to evaluate the efficacy and safety of teneligliptin monotherapy in Chinese patients with type 2 diabetes mellitus inadequately controlled with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase III, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of teneligliptin monotherapy in Chinese patients with type 2 diabetes mellitus inadequately controlled with diet and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of teneligliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effectiveness and safety of teneligliptin added to patients with type 2 diabetes inadequately controlled by oral triple combination therapy: A multicentre, randomized, double-blind, and placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis [frontiersin.org]
- 17. ClinConnect | Efficacy and Safety of Teneligliptin in Combination With [clinconnect.io]
- 18. Efficacy and Safety of Teneligliptin in Combination With Metformin in Chinese Patients With Type 2 Diabetes Mellitus | MedPath [trial.medpath.com]
- 19. bluecrosslabs.com [bluecrosslabs.com]
Methodological & Application
Application Note: A Validated UV Spectrophotometric Method for the Estimation of Teneligliptin in Bulk and Pharmaceutical Dosage Forms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. A simple, rapid, and cost-effective UV spectrophotometric method is essential for the routine analysis of Teneligliptin in bulk drug and pharmaceutical formulations. This application note details a validated UV spectrophotometric method for the quantitative estimation of Teneligliptin, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.
Experimental Protocol
This protocol outlines the procedure for the determination of Teneligliptin using UV-Visible spectrophotometry.
1. Instrumentation and Materials
-
Instrument: A double beam UV-Visible spectrophotometer with 1 cm quartz cells.[1][2]
-
Reagents and Solvents: Teneligliptin hydrobromide hydrate (API), commercially available Teneligliptin tablets, distilled water, dimethyl sulfoxide (DMSO), and methanol of analytical grade.[1][3][4]
-
Apparatus: Calibrated volumetric flasks, pipettes, and an analytical balance.
2. Selection of Solvent and Determination of Wavelength of Maximum Absorbance (λmax)
Teneligliptin is freely soluble in water, methanol, and DMSO.[1][4] The selection of the solvent can be based on the specific requirements of the analysis. For this protocol, distilled water is used as the solvent due to its cost-effectiveness and low environmental impact.[3]
-
Procedure:
-
Prepare a dilute solution of Teneligliptin in the chosen solvent (e.g., 10 µg/mL in distilled water).
-
Scan the solution over a wavelength range of 200-400 nm against a solvent blank.
-
The wavelength at which maximum absorbance is observed is the λmax. Several studies have reported the λmax of Teneligliptin to be around 244 nm in distilled water.[3][4][5]
-
3. Preparation of Standard Stock Solution
-
Procedure:
4. Preparation of Calibration Curve
-
Procedure:
-
From the standard stock solution, prepare a series of dilutions to obtain concentrations in the range of 10-50 µg/mL.[3]
-
Measure the absorbance of each solution at the determined λmax (e.g., 244 nm) against the solvent blank.
-
Plot a graph of absorbance versus concentration to construct a calibration curve. The method should obey Beer's law within this concentration range.[3]
-
5. Preparation of Sample Solution (from Tablet Dosage Form)
-
Procedure:
-
Weigh and powder twenty tablets to determine the average weight.
-
Take a quantity of tablet powder equivalent to 100 mg of Teneligliptin and transfer it to a 100 mL volumetric flask.[3]
-
Add about 70 mL of the solvent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the solvent and filter the solution through a Whatman filter paper.[3]
-
From the filtered solution, prepare a suitable dilution to obtain a concentration within the linearity range (e.g., 30 µg/mL).
-
Measure the absorbance of the sample solution at the λmax and calculate the concentration of Teneligliptin from the calibration curve.
-
Method Validation
The developed method was validated as per ICH guidelines for the following parameters:
-
Linearity: The linearity of the method was established by analyzing a series of dilutions of the standard solution. The correlation coefficient (r²) should be close to 0.999.[1][3]
-
Accuracy: Accuracy was determined by recovery studies, spiking a known amount of standard drug to the pre-analyzed sample solution at different levels (e.g., 80%, 100%, 120%). The percentage recovery should be within the acceptable limits (typically 98-102%).[1]
-
Precision: The precision of the method was evaluated by performing intraday and interday variations. The %RSD for the results should be less than 2%.[3][5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative data from various studies on the UV spectrophotometric estimation of Teneligliptin are summarized in the tables below for easy comparison.
Table 1: Summary of Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Distilled Water | DMSO | Methanol |
| λmax (nm) | 244[3][4] | 267.2[1] | 246[6] |
| Linearity Range (µg/mL) | 10-50[3] | 20-100[1] | 10-50[6] |
| Correlation Coefficient (r²) | 0.9994[3] | 0.999[1] | 0.9952[6] |
| Regression Equation | Y = 0.00182x + 0.0096[3] | Y = 0.012x + 0.058[1] | Not Reported |
Table 2: Summary of Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Accuracy (% Recovery) | 97.7%[3] | 102-104%[1] | 101.58%[6] |
| Precision (%RSD) | < 2[3] | Not explicitly stated, but method deemed repeatable[1] | Not Reported |
| LOD (µg/mL) | 0.5439[3] | 4.1987[1] | 2.25[6] |
| LOQ (µg/mL) | 1.648[3] | 12.7233[1] | 6.83[6] |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the UV spectrophotometric estimation of Teneligliptin.
References
Application Note: Simultaneous Estimation of Teneligliptin and Metformin by RP-HPLC
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the simultaneous quantification of Teneligliptin and Metformin in bulk and pharmaceutical dosage forms using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Introduction
Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, and Metformin is a biguanide, both widely used in the management of type 2 diabetes mellitus.[1] A combination of these two drugs provides a synergistic effect in controlling blood glucose levels.[2] The development of a simple, rapid, and reliable analytical method for their simultaneous estimation is crucial for routine quality control and stability studies of their combined dosage forms. This application note describes a validated RP-HPLC method for the simultaneous determination of Teneligliptin and Metformin.
Principle
The method is based on the separation of Teneligliptin and Metformin on a C18 reversed-phase column with a suitable mobile phase. The detection is carried out using a UV detector at a wavelength where both drugs exhibit significant absorbance. The concentration of each drug is determined by comparing the peak area of the sample with that of the standard.
Experimental
Instrumentation and Chromatographic Conditions
A summary of the instrumentation and optimized chromatographic conditions is presented in the table below.
| Parameter | Recommended Conditions |
| HPLC System | Gradient HPLC System with UV-Visible or PDA Detector |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) or Inertsil ODS C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Varies by method, e.g., Buffer:Acetonitrile:Methanol (65:25:10, v/v/v) or 50% Buffer:50% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm or 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C or Ambient |
| Diluent | Mobile Phase |
Note: The specific mobile phase composition and detection wavelength may be optimized based on the available instrumentation and column chemistry to achieve the best separation and sensitivity.
Preparation of Solutions
3.2.1. Standard Stock Solution
-
Accurately weigh and transfer 20 mg of Teneligliptin and 500 mg of Metformin working standards into a 100 mL volumetric flask.
-
Add about 70 mL of diluent (mobile phase) and sonicate for 15-20 minutes to dissolve the standards completely.
-
Make up the volume to 100 mL with the diluent to obtain a standard stock solution containing 200 µg/mL of Teneligliptin and 5000 µg/mL of Metformin.[3]
3.2.2. Working Standard Solution
-
Pipette 1.0 mL of the standard stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the diluent to get a final concentration of 20 µg/mL of Teneligliptin and 500 µg/mL of Metformin.[3]
3.2.3. Sample Preparation (from Tablet Dosage Form)
-
Weigh and powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 20 mg of Teneligliptin and 500 mg of Metformin and transfer it to a 100 mL volumetric flask.[3]
-
Add approximately 70 mL of diluent and sonicate for 25-30 minutes with intermittent shaking to ensure complete extraction of the drugs.[3]
-
Make up the volume to 100 mL with the diluent.
-
Filter the solution through a 0.45 µm syringe filter.
-
Pipette 1.0 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the diluent.
Method Validation Summary
The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The summary of validation parameters is presented below.
| Validation Parameter | Teneligliptin | Metformin |
| Linearity Range (µg/mL) | 5 - 30[3][4] | 125 - 750[3][4] |
| Correlation Coefficient (r²) | > 0.999[5] | > 0.998[5] |
| Accuracy (% Recovery) | 99.86% - 100.64%[5] | 99.86% - 99.97%[5] |
| Precision (%RSD) | < 2.0[5][6] | < 2.0[5][6] |
| Limit of Detection (LOD) (µg/mL) | ~3.02[5] | ~3.00[5] |
| Limit of Quantitation (LOQ) (µg/mL) | ~10.00[5] | ~9.98[5] |
| Retention Time (min) | 2.842 - 5.148 | 2.017 - 3.608 |
The retention times can vary depending on the specific column and mobile phase used.
Experimental Protocol Workflow
Caption: Experimental workflow for the simultaneous estimation of Teneligliptin and Metformin by RP-HPLC.
System Suitability
Before sample analysis, the chromatographic system must be equilibrated by pumping the mobile phase for at least 30 minutes. System suitability is evaluated by injecting the working standard solution five times. The acceptance criteria are as follows:
-
Tailing Factor: Not more than 2.0 for both peaks.
-
Theoretical Plates: Not less than 2000 for both peaks.
-
%RSD of Peak Areas: Not more than 2.0%.
Calculation
The concentration of Teneligliptin and Metformin in the sample can be calculated using the following formula:
% Assay = (AT / AS) * (WS / DS) * (P / 100) * (Avg. Wt. / Label Claim) * 100
Where:
-
AT = Average peak area of the drug in the sample solution
-
AS = Average peak area of the drug in the standard solution
-
WS = Weight of the working standard (mg)
-
DS = Dilution factor of the standard solution
-
P = Purity of the working standard
-
Avg. Wt. = Average weight of the tablets (mg)
-
Label Claim = Amount of drug as per the label (mg)
Signaling Pathway Diagram
The following diagram illustrates the logical relationship in the method development and validation process.
Caption: Logical flow from method development to validation and application for drug analysis.
Conclusion
The described RP-HPLC method is simple, accurate, precise, and robust for the simultaneous estimation of Teneligliptin and Metformin in their combined pharmaceutical dosage form. The method is suitable for routine quality control analysis. The validation results confirm that the method is in accordance with ICH guidelines.
References
- 1. rp-hplc-method-development-and-validation-of-teneligliptin-and-metformin-in-pharmaceutical-dosage-forms - Ask this paper | Bohrium [bohrium.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iajpr.com [iajpr.com]
- 6. rjptonline.org [rjptonline.org]
Application Notes and Protocols for Cell-Based Assays to Evaluate Teneligliptin
Introduction
Teneligliptin is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2] This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, Teneligliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control in patients with type 2 diabetes.[2][3] Beyond its primary glucose-lowering effect, research has uncovered pleiotropic effects of Teneligliptin, including antioxidant, anti-inflammatory, and endothelial protective properties.[4][5][6]
These application notes provide detailed protocols for a range of cell-based assays designed to investigate the multifaceted effects of Teneligliptin, from direct target engagement to its downstream cellular consequences. The protocols are intended for researchers, scientists, and drug development professionals.
Application Note 1: DPP-4 Target Engagement and Enzymatic Inhibition
This section details assays to confirm Teneligliptin's direct interaction with its molecular target, DPP-4, and to quantify its inhibitory activity.
Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay quantifies the ability of Teneligliptin to inhibit DPP-4 enzymatic activity in a cell-free system. The principle relies on a fluorogenic substrate, Gly-Pro-AMC, which is cleaved by DPP-4 to release a fluorescent product (7-Amino-4-methylcoumarin, AMC).[7][8]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer: Tris-HCl (50 mM, pH 8.0)
-
Teneligliptin (and other test compounds)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 355-360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of Teneligliptin in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well microplate, add 25 µL of the diluted Teneligliptin solution.
-
Enzyme Addition: Add 25 µL of DPP-4 enzyme solution (e.g., 1.73 mU/mL in Assay Buffer) to each well.[7]
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding 50 µL of the DPP-4 substrate, Gly-Pro-AMC (e.g., 200 µM in Assay Buffer), to each well.[7]
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each Teneligliptin concentration relative to a vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of Teneligliptin concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a drug binds to its target protein in a cellular environment.[9][10] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[10]
Materials:
-
Cell line expressing DPP-4 (e.g., HUVECs, THP-1)
-
Complete cell culture medium
-
Teneligliptin
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for heating (PCR machine or water bath)
-
SDS-PAGE and Western Blotting reagents
-
Anti-DPP-4 primary antibody and corresponding secondary antibody
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with various concentrations of Teneligliptin or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[10]
-
Protein Analysis: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration.
-
Western Blotting: Analyze the amount of soluble DPP-4 in each sample using SDS-PAGE and Western blotting with an anti-DPP-4 antibody.
-
Data Analysis:
-
Quantify the band intensities for DPP-4 at each temperature for both treated and untreated samples.
-
Plot the percentage of soluble DPP-4 remaining against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the Teneligliptin-treated samples indicates target engagement.
-
Data Summary: DPP-4 Inhibition
| Compound | Assay Type | System | IC50 Value | Reference |
| Teneligliptin | DPP-4 Activity | In Vitro | Potent Inhibition (Specific IC50 values vary by study) | [3][6] |
| Sitagliptin | DPP-4 Activity | In Vitro | 0.73 µM | [11] |
| Stellasterol | DPP-4 Activity | In Vitro | 427.39 µM | [11] |
| Cyanidin 3-O-glucoside | DPP-4 Activity | In Vitro | 8.26 µM - 81.05 µM | [7] |
Visualizations: Workflows for Target Analysis
Application Note 2: Pleiotropic Cellular Effects of Teneligliptin
This section provides protocols to study the secondary effects of Teneligliptin on cellular pathways related to inflammation, oxidative stress, and cell fate in relevant cell types like Human Umbilical Vein Endothelial Cells (HUVECs) and macrophage cell lines (e.g., THP-1, U937).
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol is used to measure changes in mRNA levels of target genes involved in inflammation or oxidative stress following Teneligliptin treatment.
Materials:
-
HUVECs or THP-1 cells
-
Cell culture medium, with high glucose (25 mM) for stress induction if needed[4]
-
Teneligliptin
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., IL-6, TNF-α, MCP-1, NRF2, HMOX1) and a housekeeping gene (GAPDH or ACTB)
-
Real-Time PCR system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Induce stress if required (e.g., culture HUVECs in high glucose for several days).[4] Treat cells with Teneligliptin (e.g., 0.1, 1.0, 3.0 µmol/L) or vehicle for 24 hours.[12]
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up qPCR reactions in triplicate, containing cDNA template, forward and reverse primers for a target gene, and qPCR master mix.
-
Thermal Cycling: Run the reactions on a Real-Time PCR system using a standard cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the control group using the 2^-ΔΔCt method.
-
Protocol 4: Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into a purple formazan product.[13]
Materials:
-
Cell line of interest (e.g., HUVECs)
-
96-well clear cell culture plate
-
Teneligliptin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Teneligliptin and/or a stressor (e.g., high glucose, hypoxia/reoxygenation).[13] Incubate for the desired period (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.
-
Protocol 5: Apoptosis Assay (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cells cultured and treated as described in previous protocols.
-
Caspase-3 colorimetric or fluorometric assay kit (containing a specific caspase-3 substrate like DEVD-pNA or DEVD-AFC).
-
Lysis buffer (provided in the kit).
-
96-well plate.
-
Microplate reader (spectrophotometer at 405 nm or fluorometer).
Procedure:
-
Cell Treatment and Lysis: Treat cells with Teneligliptin with or without an apoptotic stimulus (e.g., high glucose).[4] Harvest the cells and lyse them according to the kit's protocol.
-
Lysate Incubation: In a 96-well plate, mix the cell lysate with the reaction buffer and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity based on a standard curve (if applicable) and express the results as a fold change relative to the control group.
Data Summary: Pleiotropic Effects of Teneligliptin
| Assay Type | Cell Line | Condition | Treatment | Observed Effect | Reference |
| Gene Expression | HUVECs | High Glucose (HG) | Teneligliptin (3.0 µmol/L) | Reduced expression of apoptotic genes (BAX, CASP3), Increased BCL2 | [4] |
| Gene Expression | Human U937 Macrophages | LPS Stimulation | Teneligliptin (5-10 nmol/L) | Suppressed LPS-induced expression of Il-1b, Il-6, Tnf-a, Mcp-1, Ip-10, Nf-kb | [14] |
| Gene Expression | THP-1 Macrophages | DPP-4 Stimulation | Teneligliptin | Reduced M1 markers, Enhanced M2 markers | [5] |
| Cell Proliferation | HUVECs | High Glucose (HG) | Teneligliptin (3.0 µmol/L) + GLP-1 | Enhanced cell proliferation | [4][15] |
| Apoptosis | HUVECs | High Glucose (HG) | Teneligliptin (3.0 µmol/L) + GLP-1 | Reduced caspase-3 activity | [4] |
| Oxidative Stress | HUVECs | High Glucose (HG) | Teneligliptin (3.0 µmol/L) + GLP-1 | Reduced Reactive Oxygen Species (ROS) levels | [4][15] |
| Cell Viability | HUVECs | Hypoxia/Reoxygenation | Teneligliptin (3 µM) | Increased cell viability from ~55% to ~90% | [13] |
Visualizations: Signaling Pathways and Workflows
References
- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Teneligliptin: Heralding Change in Type 2 Diabetes [scirp.org]
- 4. Teneligliptin enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. oatext.com [oatext.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
Application Notes and Protocols for (2S,4R)-Teneligliptin Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental models and protocols for the investigation of (2S,4R)-Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM).[1][2][3] This document includes detailed methodologies for key in vitro and in vivo assays, a summary of relevant quantitative data, and visualizations of the underlying signaling pathways.
Introduction to this compound
Teneligliptin is a third-generation DPP-4 inhibitor characterized by its unique "J-shaped" structure, which contributes to its high potency and selectivity for the DPP-4 enzyme.[2] By inhibiting DPP-4, Teneligliptin prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.[2][3] Teneligliptin is effective as both a monotherapy and an add-on therapy to other antidiabetic agents.[4]
In Vitro Models
DPP-4 Inhibition Assay
Objective: To determine the in vitro potency of Teneligliptin in inhibiting the enzymatic activity of DPP-4.
Principle: This fluorometric assay measures the cleavage of a synthetic DPP-4 substrate, Gly-Pro-aminomethylcoumarin (AMC), by recombinant human DPP-4. The release of free AMC results in a fluorescent signal that is inversely proportional to the inhibitory activity of the test compound.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.
-
DPP-4 Enzyme Solution: Dilute recombinant human DPP-4 in Assay Buffer to the desired concentration (e.g., 1.73 mU/mL).[5]
-
Substrate Solution: Dissolve Gly-Pro-AMC in Assay Buffer to a final concentration of 200 µM.[5]
-
Test Compound (Teneligliptin): Prepare a stock solution in DMSO and create serial dilutions in Assay Buffer.
-
Positive Control (Sitagliptin): Prepare a stock solution and serial dilutions in a similar manner to the test compound.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the test compound, positive control, or vehicle (Assay Buffer with DMSO) to respective wells.
-
Add 25 µL of the DPP-4 Enzyme Solution to all wells except the blank.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Substrate Solution to all wells.
-
Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) kinetically for 30 minutes at 37°C.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each concentration of Teneligliptin relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Teneligliptin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data Summary: In Vitro Potency of Gliptins
| Compound | Target | IC50 (nmol/L) | Reference |
| Teneligliptin | Recombinant Human DPP-4 | 0.889 | [1] |
| Human Plasma DPP-4 | 1.75 | [1] | |
| Sitagliptin | Recombinant Human DPP-4 | 6.74 | [1] |
| Human Plasma DPP-4 | 4.88 | [1] | |
| Vildagliptin | Recombinant Human DPP-4 | 10.5 | [1] |
| Human Plasma DPP-4 | 7.67 | [1] |
Cardiomyocyte Protection Assay
Objective: To investigate the protective effects of Teneligliptin against high glucose-induced stress in cardiomyocytes.
Principle: Primary cardiomyocytes are cultured under high glucose conditions to mimic a diabetic environment. The effect of Teneligliptin on markers of cellular stress and inflammation, such as the NLRP3 inflammasome, is then assessed.[7]
Protocol:
-
Cell Culture:
-
Isolate primary mouse cardiomyocytes and culture them under standard conditions.
-
Induce hyperglycemia by exposing the cells to high glucose (HG) medium.
-
Treat a subset of HG-exposed cells with Teneligliptin at various concentrations.
-
-
Experimental Analysis:
-
Western Blotting: Analyze the protein expression levels of NLRP3 inflammasome components (NLRP3, ASC, Caspase-1).
-
ELISA: Measure the secretion of inflammatory cytokines such as IL-1β and IL-18 in the culture supernatant.
-
Reactive Oxygen Species (ROS) Assay: Quantify intracellular ROS production using a fluorescent probe like DCFDA.
-
Signaling Pathway: Teneligliptin's Cardioprotective Mechanism
Caption: Teneligliptin's cardioprotective signaling pathway.
In Vivo Models
Diabetic Rat Model (Streptozotocin-induced)
Objective: To evaluate the in vivo efficacy of Teneligliptin in a model of type 2 diabetes.
Principle: Type 2 diabetes is induced in rats by a combination of a high-fat diet and a low dose of streptozotocin (STZ), which causes partial destruction of pancreatic β-cells. The effect of Teneligliptin on glycemic control and other metabolic parameters is then assessed.
Protocol:
-
Induction of Diabetes:
-
Acclimate male Wistar rats (150-250g) for two weeks with a standard laboratory diet and water ad libitum.[8]
-
Induce insulin resistance by feeding a high-fat diet for a specified period.
-
Administer a single intraperitoneal injection of a low dose of STZ (e.g., 35 mg/kg) dissolved in citrate buffer.
-
Confirm diabetes by measuring fasting blood glucose levels; rats with levels >200 mg/dL are typically included in the study.[9]
-
-
Treatment:
-
Outcome Measures:
-
Fasting Blood Glucose (FBG): Measure weekly from tail vein blood samples.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the study to assess glucose disposal.
-
HbA1c: Measure at the beginning and end of the study to assess long-term glycemic control.
-
Plasma Insulin and GLP-1 Levels: Measure from blood samples collected after an oral glucose challenge.
-
Quantitative Data Summary: In Vivo Efficacy in Rats
| Compound | Parameter | Dose (mg/kg) | Effect | Reference |
| Teneligliptin | Plasma DPP-4 Inhibition (ED50) | 0.41 | - | [10] |
| Plasma DPP-4 Inhibition (at 24h) | 10 | ≥ 50% inhibition | [1] | |
| Sitagliptin | Plasma DPP-4 Inhibition (ED50) | 27.3 | - | [1] |
| Plasma DPP-4 Inhibition (at 24h) | 100 | < 3% inhibition | [1] | |
| Vildagliptin | Plasma DPP-4 Inhibition (ED50) | 12.8 | - | [1] |
| Plasma DPP-4 Inhibition (at 24h) | 100 | < 15% inhibition | [1] |
Postmenopausal Obesity Mouse Model
Objective: To investigate the effects of Teneligliptin on metabolic abnormalities associated with postmenopausal obesity.
Principle: Ovariectomized (OVX) mice on a high-fat diet (HFD) are used to model postmenopausal obesity. The impact of Teneligliptin on body weight, fat accumulation, glucose intolerance, and inflammation is evaluated.[11][12]
Protocol:
-
Animal Model:
-
Perform ovariectomy on female C57BL/6 mice.
-
Feed the OVX mice a high-fat diet for 12 weeks to induce obesity.[12]
-
A sham-operated group on a standard diet serves as the control.
-
-
Treatment:
-
Administer Teneligliptin (e.g., 60 mg/kg/day) to a group of OVX-HFD mice.[11]
-
-
Outcome Measures:
-
Metabolic Phenotyping: Monitor body weight, food intake, and perform glucose and insulin tolerance tests.
-
Adipose Tissue Analysis: Use flow cytometry to quantify macrophage populations (M1/M2) and immunohistochemistry to visualize crown-like structures.
-
Gene Expression: Analyze the expression of proinflammatory cytokines in visceral adipose tissue via qPCR.
-
Energy Expenditure: Measure using indirect calorimetry.
-
Clinical Trial Models
Objective: To assess the efficacy and safety of Teneligliptin in patients with T2DM.
Typical Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[10][13]
Protocol Outline:
-
Patient Population: Adults with T2DM inadequately controlled with diet and exercise or on a stable dose of other antidiabetic medications.[14][15]
-
Intervention:
-
Treatment Group: Teneligliptin (e.g., 20 mg or 40 mg once daily).[3]
-
Control Group: Placebo or an active comparator.
-
-
Duration: Typically 12 to 52 weeks.[4]
-
Secondary Endpoints:
-
Change in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG).
-
Proportion of patients achieving a target HbA1c < 7.0%.
-
Changes in β-cell function (HOMA-β) and insulin resistance (HOMA-IR).
-
-
Safety Assessments: Monitoring of adverse events, particularly hypoglycemia.
Quantitative Data Summary: Clinical Efficacy of Teneligliptin (20 mg) vs. Placebo
| Parameter | Mean Difference (vs. Placebo) | 95% Confidence Interval | Reference |
| HbA1c (%) | -0.82 | -0.91 to -0.72 | [16] |
| Fasting Plasma Glucose (FPG) (mg/dL) | -18.32 | -21.05 to -15.60 | [16] |
| 2-h Postprandial Glucose (PPG) (mg/dL) | -46.94 | -51.58 to -42.30 | [16] |
| HOMA-β | 9.31 | 7.78 to 10.85 | [16] |
Experimental Workflow: Clinical Trial Protocol
Caption: A typical clinical trial workflow for Teneligliptin.
Conclusion
The experimental models and protocols outlined in these application notes provide a robust framework for the continued investigation of this compound. The data consistently demonstrate its potent and sustained DPP-4 inhibitory activity, leading to significant improvements in glycemic control in both preclinical and clinical settings. Further research utilizing these models can help to elucidate the full therapeutic potential of Teneligliptin, including its pleiotropic effects on cardiovascular and other systems.
References
- 1. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 3. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 4. dovepress.com [dovepress.com]
- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 6. content.abcam.com [content.abcam.com]
- 7. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Teneligliptin improves metabolic abnormalities in a mouse model of postmenopausal obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Teneligliptin in Combination With Metformin in Chinese Patients With Type 2 Diabetes Mellitus | MedPath [trial.medpath.com]
- 14. ijclinicaltrials.com [ijclinicaltrials.com]
- 15. Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: A 12-Week Interim Report - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
Application Note: Chromatographic Profiling of Teneligliptin Impurities
Abstract
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the comprehensive impurity profiling of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The described protocol facilitates the separation and quantification of Teneligliptin from its potential process-related impurities and degradation products generated under various stress conditions. This method is crucial for ensuring the quality, safety, and efficacy of Teneligliptin in pharmaceutical formulations. The protocol has been validated in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
Teneligliptin is an oral anti-diabetic drug used for the management of type 2 diabetes mellitus.[1][2] Impurity profiling is a critical aspect of drug development and manufacturing, as impurities can impact the safety and efficacy of the final drug product.[3] Chromatographic techniques, particularly RP-HPLC, are powerful tools for the separation, identification, and quantification of these impurities. This document provides a detailed protocol for a stability-indicating RP-HPLC method for Teneligliptin and its impurities.
Experimental Workflow
The overall workflow for Teneligliptin impurity profiling involves sample preparation, chromatographic separation, and data analysis. The following diagram illustrates the key steps.
Caption: Experimental workflow for Teneligliptin impurity profiling.
Materials and Reagents
-
Teneligliptin Reference Standard
-
Teneligliptin Sample (Bulk Drug or Formulation)
-
HPLC Grade Acetonitrile
-
HPLC Grade Methanol
-
Potassium Dihydrogen Phosphate
-
Orthophosphoric Acid
-
Hydrochloric Acid
-
Sodium Hydroxide
-
Hydrogen Peroxide
-
HPLC Grade Water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector
-
Analytical Balance
-
pH Meter
-
Sonicator
-
0.45 µm Membrane Filters
Chromatographic Conditions
Several methods have been reported for the analysis of Teneligliptin and its impurities. The following table summarizes a selection of validated RP-HPLC methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kromasil 100-5C18 (250x4.6mm, 5µm)[1] | Grace Smart C18 (250mm x 4.6mm, 5µm)[4] | BDS Hypersil C18 (250 x 4.6 mm, 5µ)[5] |
| Mobile Phase | Phosphate Buffer (pH 6.0) and Acetonitrile (60:40 v/v)[1] | 0.05M Potassium dihydrogen phosphate (pH 4.0) and Acetonitrile (80:20 v/v)[4] | Mobile Phase A: Octane sulfonic acid and phosphate buffer with triethylamine (pH 3.0). Mobile Phase B: Acetonitrile. (Gradient)[5] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[4] | 1.0 mL/min[5] |
| Detection Wavelength | 246 nm[1] | 242 nm[4] | 210 nm[5] |
| Column Temperature | Ambient | Not Specified | 35 °C[5] |
| Injection Volume | Not Specified | Not Specified | 20 µL[3] |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Teneligliptin reference standard into a 10 mL volumetric flask. Dissolve in a suitable diluent (e.g., Methanol:Acetonitrile 90:10 v/v) and make up the volume.[6]
-
Working Standard Solution (e.g., 75 µg/mL): Further dilute the stock solution to achieve the desired concentration for analysis.[6]
Sample Solution Preparation (from Tablets)
-
Weigh and powder a sufficient number of tablets to obtain an amount equivalent to 10 mg of Teneligliptin.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[3]
-
Make up the volume with the diluent.
-
Filter the solution through a 0.45 µm membrane filter before injection.[3]
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. The following diagram outlines the process for subjecting the Teneligliptin sample to various stress conditions.
Caption: Workflow for forced degradation studies of Teneligliptin.
-
Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 35°C for 48 hours. Neutralize the solution with sodium hydroxide before dilution and analysis.[1]
-
Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 35°C for 48 hours. Neutralize the solution with hydrochloric acid before dilution and analysis.[1]
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at 35°C for 48 hours.[1]
-
Thermal Degradation: Expose the solid drug substance to a temperature of 69°C for 48 hours.[1]
-
Photolytic Degradation: Expose the drug substance to UV light at 365 nm for 48 hours.[1]
Method Validation Summary
The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and acceptance criteria.
| Parameter | Typical Results | Acceptance Criteria |
| Linearity (R²) | > 0.998[4][7] | R² ≥ 0.99 |
| Accuracy (% Recovery) | 99.315 ± 0.283% for Teneligliptin[4][7] | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0[4][7] | % RSD ≤ 2.0 |
| Limit of Detection (LOD) | 0.038 µg/mL for Teneligliptin[3] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.116 µg/mL for Teneligliptin[3] | Signal-to-Noise ratio of 10:1 |
| Robustness | Unaffected by small, deliberate variations in method parameters.[4][7] | % RSD should be within acceptable limits. |
Results and Discussion
The described RP-HPLC method successfully separates Teneligliptin from its impurities and degradation products. Forced degradation studies showed significant degradation under basic, oxidative, and thermal conditions, while the drug was relatively stable under acidic and photolytic stress.[1] The method demonstrated good linearity, accuracy, and precision, making it suitable for routine quality control analysis.
Conclusion
The detailed application note provides a validated RP-HPLC method for the impurity profiling of Teneligliptin. This method is specific, accurate, precise, and stability-indicating, making it a valuable tool for researchers, scientists, and drug development professionals involved in the quality control of Teneligliptin.
References
- 1. d-nb.info [d-nb.info]
- 2. rjpbcs.com [rjpbcs.com]
- 3. impactfactor.org [impactfactor.org]
- 4. [PDF] Development and Validation of RP-HPLC Method for Estimation of Teneligliptin and its Impurity in Tablet | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ijrdo.org [ijrdo.org]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Teneligliptin in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Teneligliptin in human plasma. Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The described method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The protocol includes a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters. Method validation was performed in accordance with regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and stability.
Introduction
Teneligliptin is an oral hypoglycemic agent that works by inhibiting the DPP-4 enzyme, which in turn increases the levels of active incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] This leads to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner. Accurate and reliable quantification of Teneligliptin in plasma is crucial for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy.[1][3] LC-MS/MS offers high sensitivity and selectivity, making it the preferred analytical technique for bioanalytical studies.[4][5] This application note provides a comprehensive protocol for the determination of Teneligliptin in human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
Teneligliptin reference standard
-
Teneligliptin-d8 (internal standard, IS)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Ultrapure water
-
Control human plasma
Instrumentation
-
Liquid Chromatography: Agilent 1100 Series HPLC or equivalent
-
Mass Spectrometer: Applied Biosystems MDS SCIEX API 3200 or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Waters X-Bridge C18, 4.6×50 mm, 5µm or equivalent
Chromatographic Conditions
| Parameter | Value |
| Column | Waters X-Bridge C18, 4.6×50 mm, 5µm |
| Mobile Phase A | 0.1% Formic acid in water with 10mM ammonium acetate |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 10 min |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Teneligliptin | m/z 427.2 → 243.1[6] |
| Teneligliptin-d8 (IS) | m/z 435.2 → 251.3[6] |
| Dwell Time | 200 ms |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Teneligliptin and Teneligliptin-d8 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Teneligliptin stock solution with 50% methanol to create working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Spiking: Spike the appropriate working standard solutions into control human plasma to obtain final concentrations for the calibration curve ranging from 5 to 1000 ng/mL.[6] Prepare QC samples at low, medium, and high concentrations (e.g., 15, 150, and 750 ng/mL).
Plasma Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Teneligliptin-d8).
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:
Linearity
The calibration curve was linear over the concentration range of 5-1000 ng/mL for Teneligliptin in human plasma.[6] The coefficient of determination (r²) was consistently ≥ 0.99.
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 15.63 | < 5.0 | < 6.0 | 90.65 - 101.35 | 91.01 - 97.12 |
| Medium | 125 | < 4.5 | < 5.5 | 92.14 - 98.26 | 93.23 - 94.35 |
| High | 750 | < 4.0 | < 5.0 | 93.43 - 99.22 | 92.68 - 97.35 |
| Data compiled from representative studies.[7] |
Recovery
The extraction recovery of Teneligliptin and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards.
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Teneligliptin | > 82 | > 82 | > 82 |
| Teneligliptin-d8 (IS) | > 80 | > 80 | > 80 |
| Data based on liquid-liquid extraction recovery rates.[3] |
Stability
The stability of Teneligliptin in plasma was assessed under various conditions.
| Stability Condition | Duration | Result |
| Bench-top | 24 hours at room temperature | Stable |
| Freeze-thaw | 3 cycles | Stable |
| Long-term | 30 days at -80°C | Stable |
| Based on stability results from similar validated methods.[7] |
Visualizations
Caption: Experimental workflow for Teneligliptin quantification in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Teneligliptin in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method well-suited for pharmacokinetic and clinical studies. The validation results confirm that the method meets the criteria for bioanalytical method validation, ensuring the accuracy and precision of the obtained data.
References
- 1. Efficacy of teneligliptin via GLP-1 quantification in plasma. [wisdomlib.org]
- 2. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "RP-HPLC Method for Teneligliptin in Rabbit Plasma: Development and Validation" [wisdomlib.org]
- 4. ejpmr.com [ejpmr.com]
- 5. ijpscr.info [ijpscr.info]
- 6. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Teneligliptin Analytical Method Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation of Teneligliptin.
Frequently Asked Questions (FAQs)
Q1: My Teneligliptin peak is showing significant tailing in RP-HPLC. What are the potential causes and solutions?
A1: Peak tailing for Teneligliptin can arise from several factors. A common cause is secondary interactions between the basic Teneligliptin molecule and acidic silanol groups on the silica-based column packing.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. A pH around 3 to 6 is often used for Teneligliptin analysis.[1] Operating at a lower pH can suppress the ionization of silanol groups, reducing peak tailing.
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.
-
Sample Overload: Injecting too concentrated a sample can lead to peak asymmetry. Try diluting your sample.
-
Column Contamination: The column might be contaminated. Flush the column with a strong solvent mixture like methanol and water.
-
Q2: I am observing inconsistent retention times for Teneligliptin. How can I improve the reproducibility?
A2: Fluctuations in retention time can compromise the precision of your method.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is well-degassed. Inconsistent mobile phase composition is a primary cause of shifting retention times.
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before analysis. A stable baseline is a good indicator of equilibration.
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[2]
-
Flow Rate: Check for any fluctuations in the HPLC pump's flow rate.
-
Q3: My linearity plot for Teneligliptin has a poor correlation coefficient (r² < 0.999). What should I check?
A3: A low correlation coefficient in your linearity study indicates that the detector response is not directly proportional to the analyte concentration.
-
Troubleshooting Steps:
-
Standard Preparation: Double-check the accuracy of your standard dilutions. Any errors in preparing the calibration standards will directly impact linearity.
-
Concentration Range: Ensure the selected concentration range is within the linear response range of the detector for Teneligliptin. You may need to narrow or shift the concentration range. Linearity has been established in ranges such as 10-50 µg/ml and 50-150µg/mL.[1][3]
-
Detector Saturation: At very high concentrations, the detector may become saturated, leading to a non-linear response. If you observe a plateau in your calibration curve, reduce the concentration of your highest standards.
-
Q4: During forced degradation studies, I am not observing any degradation of Teneligliptin under acidic conditions. Is this normal?
A4: Yes, it is possible. Some studies have reported that Teneligliptin is relatively stable under acidic and photolytic stress conditions.[4][5] However, degradation is often observed under basic, oxidative, and thermal stress.[4][5]
-
Troubleshooting Steps:
-
Stress Conditions: While it may be stable, ensure your stress conditions were adequate. For acid hydrolysis, using 0.1 N HCl and heating for a specified period is a common approach.[6]
-
Analytical Method: Verify that your analytical method is capable of separating the parent drug from any potential degradation products. The peak purity of the Teneligliptin peak should be checked using a PDA detector.
-
Experimental Protocols
RP-HPLC Method for Teneligliptin Assay
This protocol is a representative example based on published methods.[1][7]
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Prepare a stock solution of Teneligliptin (e.g., 1000 µg/mL) in the mobile phase.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 10-50 µg/mL).[1]
-
-
Sample Preparation (for Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Teneligliptin (e.g., 10 mg) and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
Forced Degradation Study Protocol
This protocol outlines typical stress conditions for evaluating the stability-indicating nature of an analytical method for Teneligliptin.[2][6]
-
Acid Degradation: Treat the drug solution with 0.1 N HCl at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Degradation: Treat the drug solution with 0.1 N NaOH at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 60°C) in an oven.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) in a photostability chamber.
Data Presentation
Table 1: System Suitability Parameters for Teneligliptin HPLC Analysis
| Parameter | Acceptance Criteria | Typical Value |
| Tailing Factor (T) | T ≤ 2 | 1.2 - 1.5 |
| Theoretical Plates (N) | N > 2000 | > 3000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | < 1.5% |
| % RSD of Retention Time (n=6) | ≤ 1.0% | < 0.5% |
Table 2: Summary of Validation Parameters for a Teneligliptin RP-HPLC Method
| Parameter | Typical Range/Result | Acceptance Criteria |
| Linearity Range | 10 - 50 µg/mL | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | < 2.0% | ≤ 2.0% |
| - Interday | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | - |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | - |
| Robustness | Unaffected by minor changes in flow rate, mobile phase composition, and pH. | % RSD ≤ 2.0% |
Visualizations
Experimental Workflow for Teneligliptin HPLC Method Validation
Caption: Workflow for HPLC Method Validation of Teneligliptin.
Troubleshooting Logic for HPLC Peak Shape Issues
Caption: Troubleshooting Decision Tree for Peak Shape Problems.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. ijbpas.com [ijbpas.com]
Technical Support Center: Optimizing the Synthesis of (2S,4R)-Teneligliptin
Welcome to the Technical Support Center for the synthesis of (2S,4R)-Teneligliptin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
I. Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis of this compound.
Issue: Low Overall Yield (<40%)
A multi-step synthesis can often result in a lower than expected overall yield. A reported industrial process achieves an overall yield of 37–39% over six sequential chemical transformations.[1][2][3] If your yield is significantly lower, consider the following troubleshooting steps for each key reaction.
Troubleshooting Low Yield in Reductive Amination:
The reductive amination step, where an amine is reacted with a carbonyl compound, is a critical step in many synthetic routes to Teneligliptin.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inefficient Imine Formation | Ensure anhydrous conditions. Add a dehydrating agent like molecular sieves (4Å). An acidic catalyst (e.g., acetic acid) can facilitate imine formation. | Increased conversion to the imine intermediate, leading to a higher yield of the aminated product. |
| Suboptimal Reducing Agent | Sodium triacetoxyborohydride (STAB) is a commonly used mild reducing agent for this step. If yields are low, ensure the quality of the STAB and consider using a freshly opened batch. | Improved reduction of the imine to the desired amine, minimizing side reactions. |
| Incorrect Stoichiometry | An excess of the amine component can sometimes drive the reaction to completion. Experiment with a slight excess (e.g., 1.1-1.2 equivalents) of the amine. | Higher conversion of the carbonyl starting material. |
| Low Reaction Temperature | While the reaction is often run at room temperature, gentle heating (e.g., to 40-50°C) may improve the reaction rate and yield. | Faster reaction times and increased product formation. |
Troubleshooting Low Yield in Coupling Reaction:
The amide bond formation is another key step. The choice of coupling agent and reaction conditions is crucial.
| Potential Cause | Recommended Solution | Expected Outcome |
| Ineffective Coupling Agent | Common coupling agents include DCC, EDC with HOBt, and T3P. If one is not providing satisfactory yields, consider trying an alternative. | More efficient amide bond formation and higher product yield. |
| Presence of Water | Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate. | Minimized hydrolysis of activated intermediates, leading to a higher yield of the desired amide. |
| Steric Hindrance | If the substrates are sterically hindered, a more powerful coupling reagent or longer reaction times may be necessary. | Overcoming steric barriers to facilitate amide bond formation. |
| Incorrect Base | A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically used to neutralize the acid formed during the reaction without interfering with the coupling agents. | Prevention of side reactions and improved yield. |
Troubleshooting Low Yield in Boc-Deprotection:
The removal of the tert-butoxycarbonyl (Boc) protecting group is a common final step.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent are typically used. Ensure a sufficient excess of the acid and adequate reaction time. | Complete removal of the Boc group, leading to a higher yield of the final product. |
| Side Reactions | Prolonged exposure to strong acid can sometimes lead to side reactions. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. | Minimized degradation of the product and improved isolated yield. |
| Work-up Issues | Neutralization of the excess acid during work-up is critical. Use a saturated solution of a weak base like sodium bicarbonate carefully to avoid product degradation. | Efficient isolation of the deprotected amine with minimal loss. |
Issue: High Levels of Impurities
Controlling impurities is critical for achieving high-purity this compound. Common impurities include diastereomers (especially the (2S,4R)-isomer), unreacted starting materials, and by-products from side reactions.
Troubleshooting Diastereomeric Impurity ((2S,4R)-Isomer):
The formation of the undesired (2S,4R) diastereomer is a common challenge.
| Potential Cause | Recommended Solution | Expected Outcome |
| Epimerization during Synthesis | The stereocenter at the 4-position of the pyrrolidine ring can be susceptible to epimerization under basic or acidic conditions. Carefully control the pH during all reaction and work-up steps. | Minimized formation of the (2S,4R)-isomer. |
| Inefficient Chiral Resolution | If a racemic or diastereomeric mixture is synthesized and then resolved, ensure the resolution method is optimized. This may involve using a specific chiral acid for salt formation and fractional crystallization. | Effective separation of the desired (2S,4S)-isomer from the undesired (2S,4R)-isomer. |
| Ineffective Purification | Crystallization is a key step for removing the (2S,4R)-isomer. Experiment with different solvent systems. Methanol, ethanol, and mixtures of alcohols with water or other organic solvents have been reported for the crystallization of Teneligliptin hydrobromide.[4] | Enhanced purity of the final product with the (2S,4R)-isomer level below the required limit (e.g., <0.1%). |
Troubleshooting Other Process-Related Impurities:
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reactions | Monitor reactions by HPLC to ensure completion before proceeding to the next step. If a reaction is sluggish, consider optimizing conditions (temperature, concentration, catalyst). | Reduced levels of unreacted starting materials in the final product. |
| Side Reactions | Identify the structure of the major by-products. This can provide clues about the side reactions occurring. Adjusting reaction conditions (e.g., temperature, order of addition of reagents) can often minimize these. | A cleaner reaction profile and a higher purity crude product. |
| Ineffective Crystallization | The choice of crystallization solvent is critical. A good solvent should provide high solubility at elevated temperatures and low solubility at room temperature or below for the desired product, while keeping impurities dissolved. Consider using an anti-solvent to induce crystallization. | High purity crystalline product with efficient removal of process-related impurities. |
II. Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: An industrial process for the synthesis of Teneligliptin has been reported with an overall yield of 37-39% over six sequential chemical transformations.[1][2][3]
Q2: How can I control the formation of the (2S,4R)-diastereomer?
A2: Controlling the formation of the (2S,4R)-diastereomer involves careful control of reaction conditions to prevent epimerization, especially pH. The most effective way to remove this impurity is through optimized crystallization of the final product or an intermediate salt. Chiral HPLC can be used to monitor the level of this impurity.[5][6][7]
Q3: What are the recommended solvents for the crystallization of Teneligliptin hydrobromide?
A3: Several solvents have been reported for the crystallization of Teneligliptin hydrobromide to achieve high purity. These include methanol, ethanol, and mixtures of alcohols with water or other organic solvents like isopropanol.[4] The choice of solvent can affect the crystal form and purity.
Q4: What analytical methods are suitable for monitoring the purity of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for determining the chemical purity of Teneligliptin and for quantifying related substance impurities. For determining the enantiomeric purity and quantifying the undesired diastereomers, a chiral HPLC method is required.[5][6]
Q5: What are the key intermediates in the synthesis of this compound?
A5: Key intermediates in many synthetic routes include 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine and a protected form of (2S,4S)-4-amino-pyrrolidine-2-carboxylic acid, often as (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine.
III. Data Presentation
Table 1: Comparison of Solvents for Crystallization of Teneligliptin Hydrobromide
| Solvent System | Reported Purity | Notes |
| Methanol | >99.5% | Good for obtaining high purity crystalline product. |
| Ethanol/Water | >99.5% | The addition of water can sometimes improve crystal quality. |
| Isopropanol | >99.0% | Another viable option for crystallization. |
| Methanol/tert-Butyl alcohol | Not specified | A mixture of solvents can sometimes provide better selectivity for impurity removal.[8] |
Table 2: HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV at a specific wavelength (e.g., 242 nm). |
| Column Temperature | Ambient or controlled (e.g., 30°C). |
IV. Experimental Protocols
Detailed Protocol for a Key Synthetic Step: Reductive Amination
This protocol is a general guideline and may require optimization based on your specific starting materials and equipment.
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone intermediate (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or dichloroethane).
-
Addition of Amine: Add the amine intermediate (1.0-1.2 equivalents) to the solution.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents) portion-wise to control any potential exotherm.
-
Reaction: Continue stirring the reaction mixture at room temperature overnight or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.
V. Visualizations
References
- 1. Facile new industrial process for synthesis of teneligliptin through new intermediates and its optimization with control of impurities | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile new industrial process for synthesis of teneligliptin through new intermediates and its optimization with control of impurities | CoLab [colab.ws]
- 4. JP2021161097A - Novel crystal form of teneligliptin and method for producing the same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Teneligliptin Stereoisomers by HPLC Using Cellulose Based Immobilized Polysaccharide Chiral Stationary Phase | Bentham Science [eurekaselect.com]
- 7. WO2014041560A2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]
- 8. CN105294673A - Teneligliptin synthesis method - Google Patents [patents.google.com]
Degradation studies of Teneligliptin under stress conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists conducting stress degradation studies on Teneligliptin.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied for the forced degradation of Teneligliptin?
A1: Forced degradation studies for Teneligliptin, as recommended by ICH guidelines, typically involve acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][2] These studies help to establish the stability-indicating nature of analytical methods.
Q2: How stable is Teneligliptin under acidic conditions?
A2: Teneligliptin shows varied stability under acidic conditions depending on the severity of the stress. Some studies report minimal to no degradation, while others show degradation of around 3.66% when refluxed with 2 N HCl at 60°C for 30 minutes.[1] Another study using 0.1 N HCl at 35°C for 48 hours reported no degradation.[2]
Q3: What is the extent of Teneligliptin degradation in alkaline conditions?
A3: Teneligliptin is susceptible to degradation under alkaline conditions. Degradation of approximately 2.75% has been observed when refluxed with 2 N NaOH at 60°C for 30 minutes.[1] Another study using 0.1 N NaOH at 35°C for 48 hours also showed degradation.[2]
Q4: Is Teneligliptin sensitive to oxidative stress?
A4: Yes, Teneligliptin degrades under oxidative conditions. One study reported about 1.01% degradation when refluxed with 20% v/v H₂O₂ at 60°C for 30 minutes.[1] Another study using 3% H₂O₂ at 35°C for 48 hours also observed degradation.[2]
Q5: What are the major degradation products of Teneligliptin that have been identified?
A5: Several degradation products of Teneligliptin have been identified using techniques like LC/MS/MS. Under basic and thermal stress, degradation products with m/z values of 375.72, 354.30, 310.30, 214.19, and 155.65 have been reported.[2] In peroxide-stressed samples, fragments with m/z 138.08 and 136.18 were observed.[2]
Troubleshooting Guides
Issue 1: Poor separation of Teneligliptin from its degradation products in RP-HPLC.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Solution: Optimize the mobile phase. Varying the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact resolution. Some studies have found that a mobile phase of buffer, acetonitrile, and methanol in a ratio of 65:25:10 (v/v/v) provides good separation.[1]
-
-
Possible Cause 2: Incorrect pH of the mobile phase buffer.
-
Solution: Adjust the pH of the buffer. A pH of 6.0 using a phosphate buffer has been shown to be effective for separating Teneligliptin and its degradants.[2]
-
-
Possible Cause 3: Suboptimal column chemistry.
Issue 2: Inconsistent or non-reproducible degradation results.
-
Possible Cause 1: Variation in stress conditions.
-
Solution: Strictly control the experimental parameters. Ensure the temperature, concentration of the stressor (acid, base, peroxide), and duration of exposure are consistent across all experiments. For thermal degradation, for instance, a consistent temperature of 105°C for 6 hours has been used.[1]
-
-
Possible Cause 2: Improper sample handling post-stress.
-
Solution: Neutralize acidic and basic stressed samples appropriately before dilution and injection. For example, after acid hydrolysis, the sample should be neutralized with sodium hydroxide, and after base hydrolysis, with hydrochloric acid.[2] All samples should be filtered through a 0.45-μm membrane before analysis.[2]
-
Issue 3: No degradation observed under expected stress conditions.
-
Possible Cause 1: Insufficient stress applied.
-
Solution: Increase the severity of the stress condition. This could involve increasing the concentration of the stressor, extending the exposure time, or raising the temperature. For example, if 0.1 N HCl at room temperature for a short duration does not cause degradation, you could try increasing the acid concentration or temperature as reported in other studies.[1]
-
-
Possible Cause 2: High stability of the drug under specific conditions.
-
Solution: Confirm the findings with orthogonal analytical techniques if possible. It is important to note that Teneligliptin has been reported to be stable under certain acidic and photolytic conditions.[2] Ensure your analytical method is capable of detecting small changes.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of Teneligliptin
| Stress Condition | Stressor | Temperature | Duration | Degradation (%) | Number of Degradation Products | Reference |
| Acidic | 2 N HCl | 60°C | 30 min | 3.66 | 3 | [1] |
| Acidic | 0.1 N HCl | 35°C | 48 h | Not observed | 0 | [2] |
| Alkaline | 2 N NaOH | 60°C | 30 min | 2.75 | 2 | [1] |
| Alkaline | 0.1 N NaOH | 35°C | 48 h | Observed | Multiple | [2] |
| Oxidative | 20% v/v H₂O₂ | 60°C | 30 min | 1.01 | 1 | [1] |
| Oxidative | 3% H₂O₂ | 35°C | 48 h | Observed | 2 | [2] |
| Thermal | - | 105°C | 6 h | Not specified | - | [1] |
| Thermal | - | 69°C | 48 h | Observed | Multiple | [2] |
| Photolytic (UV) | UV light | Ambient | 7 days | Not specified | - | [1] |
| Photolytic (UV) | 365 nm | Ambient | 48 h | Not observed | 0 | [2] |
| Neutral (Water) | Water | 60°C | 6 h | Not specified | - | [1] |
Experimental Protocols
1. Acid Degradation
-
Method: Reflux Teneligliptin standard sample with 2 N HCl at 60°C for 30 minutes.[1]
-
Alternative Method: Subject Teneligliptin to 0.1 N HCl and maintain at 35°C for 48 hours. After the stress period, neutralize the sample with sodium hydroxide, dilute with methanol, and filter through a 0.45-μm membrane before analysis.[2]
2. Alkaline Degradation
-
Method: Reflux Teneligliptin standard sample with 2 N NaOH at 60°C for 30 minutes.[1]
-
Alternative Method: Subject Teneligliptin to 0.1 N NaOH and maintain at 35°C for 48 hours. After the stress period, neutralize the sample with hydrochloric acid, dilute with methanol, and filter through a 0.45-μm membrane before analysis.[2]
3. Oxidative Degradation
-
Method: Reflux Teneligliptin standard sample with 20% v/v H₂O₂ at 60°C for 30 minutes.[1]
-
Alternative Method: Subject Teneligliptin to 3% hydrogen peroxide and maintain at 35°C for 48 hours. After the stress period, dilute the sample with methanol and filter through a 0.45-μm membrane before analysis.[2]
4. Thermal Degradation
-
Method: Place the Teneligliptin sample in an oven at 105°C for 6 hours.[1]
-
Alternative Method: Heat the sample at 69°C for 48 hours in a refluxing apparatus.[2]
5. Photolytic Degradation
-
Method: Expose the drug to UV light in a UV chamber for 7 days or 200 W h/m² in a photostability chamber.[1]
-
Alternative Method: Expose the sample to UV light at 365 nm for 48 hours.[2]
Visualizations
Caption: Workflow for Forced Degradation Study of Teneligliptin.
Caption: Troubleshooting Logic for Poor HPLC Peak Separation.
References
Technical Support Center: Minimizing Interference in Teneligliptin Bioanalytical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in Teneligliptin bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in Teneligliptin bioanalytical assays?
A1: The most common sources of interference in Teneligliptin bioanalytical assays include:
-
Matrix Effects: Endogenous components of the biological matrix (e.g., plasma, urine) can co-elute with Teneligliptin and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[1][2] This is a significant challenge in LC-MS/MS-based bioanalysis.[1][3]
-
Metabolites: Teneligliptin is metabolized in the body, and its metabolites can have similar chemical properties, potentially co-eluting and interfering with the parent drug's measurement.[4] The major metabolite is a thiazolidine-1-oxide derivative (M1).[5]
-
Co-administered Drugs: Drugs administered concurrently with Teneligliptin, such as Metformin, can interfere with its analysis if not adequately separated chromatographically.[6][7][8]
-
Impurities and Degradation Products: Impurities from the drug synthesis process or degradation products formed during sample storage and processing can also be sources of interference.[9][10]
Q2: How can I minimize matrix effects in my Teneligliptin assay?
A2: Minimizing matrix effects is crucial for accurate and reliable results. Here are some effective strategies:
-
Optimize Sample Preparation: Employing efficient sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce matrix components. Protein precipitation is a simpler but potentially less clean method.
-
Improve Chromatographic Separation: Modifying the mobile phase composition, gradient elution profile, or using a different stationary phase (e.g., a UPLC column) can help separate Teneligliptin from interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[11]
-
Matrix-Matched Calibration Standards: Preparing calibration standards in the same biological matrix as the samples can help to normalize the matrix effect.
Q3: My assay shows an unexpected peak eluting close to Teneligliptin. What could it be and how do I identify it?
A3: An unexpected peak could be a metabolite, an impurity, a degradation product, or a co-administered drug. To identify it:
-
Review Drug Metabolism Information: Check the known metabolic pathways of Teneligliptin. The M1 metabolite is a likely candidate.[5]
-
LC-MS/MS Analysis: Utilize high-resolution mass spectrometry to determine the accurate mass of the unknown peak and perform fragmentation analysis (MS/MS) to elucidate its structure.[9]
-
Forced Degradation Studies: Subjecting a pure standard of Teneligliptin to stress conditions (acid, base, oxidation, heat, light) can help to generate potential degradation products and compare their retention times and mass spectra with the unknown peak.[10]
Q4: I am analyzing samples from subjects co-administered with Metformin. What specific steps should I take to avoid interference?
A4: When analyzing Teneligliptin in the presence of Metformin, chromatographic separation is key.
-
Method Development: Develop a chromatographic method with sufficient resolution to separate the two compounds. This may involve adjusting the mobile phase pH, organic modifier, or gradient.[6][12]
-
Method Validation: Validate the method for specificity to demonstrate that Metformin does not interfere with the quantification of Teneligliptin.[6]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Peak Shape and Asymmetry
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with the column stationary phase. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a column with end-capping or a different stationary phase chemistry. |
| Column overload. | - Reduce the injection volume or dilute the sample. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | - Prepare the final sample in a solvent that is weaker than or equivalent to the initial mobile phase. |
| Column collapse. | - Ensure the mobile phase composition is within the column's recommended operating parameters. | |
| Split Peaks | Clogged frit or void in the column. | - Replace the column frit or the entire column. |
| Injector issue. | - Inspect and clean the injector port and needle. |
Guide 2: Investigating and Mitigating Ion Suppression/Enhancement
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low analyte response and poor sensitivity. | Ion suppression due to co-eluting matrix components.[1] | - Improve Sample Clean-up: Switch from protein precipitation to SPE or LLE to remove more interfering compounds.- Enhance Chromatographic Separation: Modify the gradient to better separate the analyte from the suppression zone. A post-column infusion experiment can identify the retention time of interfering components.[1]- Reduce Flow Rate: Lowering the flow rate can sometimes reduce the severity of ion suppression. |
| Inconsistent and irreproducible results. | Variable matrix effects between different sample lots. | - Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for variability in ion suppression.[11]- Matrix Factor Evaluation: During method validation, assess the matrix effect using at least six different lots of the biological matrix.[13] |
| Unusually high analyte response. | Ion enhancement due to co-eluting matrix components. | - Follow the same troubleshooting steps as for ion suppression. Improved sample preparation and chromatography are key. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common starting point for bioanalytical sample preparation.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to each sample.
-
Precipitation: Add 300-400 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10-15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to improve sensitivity and peak shape.
Protocol 2: Generic RP-HPLC Method for Teneligliptin
This protocol provides a general framework for the chromatographic analysis of Teneligliptin.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 3) and an organic solvent (e.g., methanol or acetonitrile). A common starting ratio is 30:70 (v/v) aqueous:organic.[14]
-
Flow Rate: 0.8 - 1.0 mL/min.[14]
-
Injection Volume: 10 - 20 µL.[14]
-
Detection: UV detection at approximately 246 nm.[14]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Teneligliptin Analysis
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Typical Recovery | >85% | >80% | >90% |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Complexity | Low | Moderate | High |
| Cost per Sample | Low | Low to Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
Table 2: Typical Validation Parameters for a Teneligliptin Bioanalytical Method
| Parameter | Typical Acceptance Criteria (as per ICH/FDA guidelines) | Example Values for Teneligliptin |
| Linearity (r²) | ≥ 0.99 | > 0.99[14] |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | 98.82% to 103.33%[15] |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | Intra-day: 1.41% to 3.06%Inter-day: 2.12% to 5.29%[15] |
| Recovery (%) | Consistent, precise, and reproducible | >82%[16] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 2.09 µg/ml (HPLC-UV)[15], 7.20 ng/mL (HPLC)[17] |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.69 µg/ml (HPLC-UV)[15] |
Visualizations
Caption: General experimental workflow for Teneligliptin bioanalysis.
Caption: Logical workflow for troubleshooting matrix effects.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of teneligliptin added to metformin in Chinese patients with type 2 diabetes mellitus inadequately controlled with metformin: A phase 3, randomized, double‐blind, placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
- 13. scribd.com [scribd.com]
- 14. ijtsrd.com [ijtsrd.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. "RP-HPLC Method for Teneligliptin in Rabbit Plasma: Development and Validation" [wisdomlib.org]
- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Teneligliptin Experimental Protocols
This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols, troubleshooting advice, and frequently asked questions for studies involving Teneligliptin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Teneligliptin? A1: Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] It works by preventing the DPP-4 enzyme from breaking down incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, ultimately lowering blood glucose levels.[1][3]
Q2: What makes Teneligliptin's structure and pharmacokinetics unique? A2: Teneligliptin possesses a unique "J-shaped" or "anchor-locked" structure, which contributes to its high potency and long-lasting inhibition of the DPP-4 enzyme.[3][4] It has a long half-life of approximately 24-26.9 hours, allowing for once-daily dosing.[1][4][5][6] A key advantage is its dual elimination pathway; it is metabolized by hepatic enzymes (CYP3A4 and FMO3) and also excreted unchanged by the kidneys.[5][6][7] This means dose adjustments are generally not required for patients with renal impairment.[1][2][5][6]
Q3: What are the approved dosages for Teneligliptin in clinical use? A3: The standard oral dose for adults is 20 mg once daily. This can be increased to 40 mg once daily if glycemic control is insufficient.[1][2][8]
Q4: Are there any known off-target effects or specific safety concerns to be aware of during non-clinical studies? A4: While generally well-tolerated, a unique concern associated with Teneligliptin that is not typically observed with other DPP-4 inhibitors is the potential for QT prolongation.[2][8][9] Researchers should consider cardiac safety pharmacology assessments in their study designs. In vitro, Teneligliptin is a weak inhibitor of CYP2D6 and CYP3A4 but does not significantly inhibit other major CYP enzymes.[4]
Q5: Beyond glycemic control, what other potential therapeutic effects of Teneligliptin are being investigated? A5: Preclinical studies suggest Teneligliptin may have pleiotropic benefits, including anti-inflammatory and protective effects on myocardial and neuronal cells.[10] Research has explored its potential to reduce oxidative stress and protect endothelial cells.[6][11][12] For instance, some studies suggest it may offer therapeutic potential for diabetic cardiomyopathy by activating AMPK and inhibiting the NLRP3 inflammasome.[10]
Signaling and Workflow Diagrams
Caption: Teneligliptin's mechanism of action on the incretin pathway.
Experimental Protocols and Troubleshooting
In Vitro DPP-4 Inhibition Assay
This assay quantifies Teneligliptin's ability to inhibit the DPP-4 enzyme.
Detailed Protocol:
This protocol is adapted from commercially available fluorescence-based DPP-4 inhibitor screening kits.[13][14]
-
Reagent Preparation:
-
Assay Buffer: Prepare the buffer solution as specified by the kit manufacturer.
-
DPP-4 Enzyme: Reconstitute the lyophilized DPP-4 enzyme in the assay buffer to the desired stock concentration. Keep on ice.
-
Substrate (H-Gly-Pro-AMC): Prepare the fluorogenic substrate solution. A typical final concentration in the well is 100 µM.[14]
-
Teneligliptin Stock: Prepare a high-concentration stock solution (e.g., 1 mM) in a suitable solvent (Assay Buffer or DMSO).[14] Create a serial dilution series to determine IC50 values.
-
Positive Control: Use a known DPP-4 inhibitor like Sitagliptin as a positive control.[14]
-
-
Assay Procedure (96-well plate format):
-
Plate Setup: Designate wells for 1) Background (no enzyme), 2) 100% Initial Activity (enzyme + solvent, no inhibitor), 3) Positive Control, and 4) Test Compound (Teneligliptin at various concentrations).[14] Run all in triplicate.
-
Reaction Mixture: To the appropriate wells, add:
-
30 µL of Assay Buffer.
-
10 µL of diluted DPP-4 enzyme (or buffer for background wells).
-
10 µL of Teneligliptin dilution (or solvent for 100% activity wells, or Sitagliptin for positive control wells).[14]
-
-
Initiate Reaction: Add 50 µL of the diluted substrate solution to all wells to start the reaction.[14]
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.[14]
-
-
Data Acquisition:
-
Read the fluorescence using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[14]
-
-
Data Analysis:
-
Subtract the average background fluorescence from all other readings.
-
Calculate the percent inhibition for each Teneligliptin concentration: % Inhibition = (1 - (Test Sample RFU / 100% Activity RFU)) * 100
-
Plot the % Inhibition against the log of the Teneligliptin concentration and use non-linear regression to determine the IC50 value.
-
Caption: Workflow for an in vitro DPP-4 inhibition screening assay.
Troubleshooting Guide: DPP-4 Inhibition Assay
| Question / Issue | Possible Cause(s) | Recommended Solution(s) |
| Q: Why is the fluorescence signal in my "100% Activity" wells very low? | 1. Inactive enzyme. 2. Incorrect buffer pH or composition. 3. Substrate degradation. | 1. Use a fresh vial of enzyme or verify its activity. Ensure proper storage on ice. 2. Check the pH of the assay buffer. 3. Prepare fresh substrate solution immediately before use. |
| Q: I'm seeing high variability between my triplicate wells. | 1. Pipetting errors. 2. Incomplete mixing in wells. 3. Temperature gradients across the plate. | 1. Use calibrated pipettes and proper technique. 2. Gently tap or use an orbital shaker to mix the plate after adding substrate. 3. Ensure uniform incubation temperature. |
| Q: My positive control (Sitagliptin) is not showing inhibition. | 1. Incorrect concentration of positive control. 2. Degraded positive control stock. | 1. Verify the dilution calculations for the Sitagliptin stock. 2. Prepare a fresh stock of the positive control inhibitor. |
| Q: Teneligliptin appears to be insoluble at higher concentrations. | 1. The compound has precipitated out of the assay buffer. | 1. Check the solubility of Teneligliptin in the assay buffer. If using DMSO for the stock, ensure the final DMSO concentration in the well is low (<1%) to avoid solvent effects. |
In Vivo Study: Streptozotocin (STZ)-Induced Diabetic Rat Model
This model is commonly used to evaluate the efficacy of anti-diabetic agents like Teneligliptin in vivo.
Detailed Protocol:
This protocol is a synthesis of methods described for inducing type 2 diabetes in rodents.[15][16]
-
Animal Acclimatization:
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Administer a single intraperitoneal (IP) injection of Streptozotocin (STZ), freshly dissolved in cold 0.01 M citrate buffer (pH 4.5). A common dose is 60 mg/kg body weight.[16]
-
To prevent initial drug-induced hypoglycemia, provide animals with 5% glucose water for 24 hours after the STZ injection.
-
-
Confirmation of Diabetes:
-
After 72 hours, measure blood glucose from the tail vein using a glucometer.
-
Rats with fasting blood glucose levels higher than 250 mg/dL are considered diabetic and are included in the study.[16]
-
-
Experimental Groups:
-
Treatment and Monitoring:
-
Administer the respective treatments daily for the study duration (e.g., 4-6 weeks).[15]
-
Monitor body weight and fasting blood glucose (FBG) weekly.
-
At the end of the study, an oral glucose tolerance test (OGTT) can be performed.
-
Collect blood samples for biochemical analysis (HbA1c, insulin, lipid profile) and harvest tissues for histological or molecular analysis.
-
Troubleshooting Guide: In Vivo STZ Model
| Question / Issue | Possible Cause(s) | Recommended Solution(s) |
| Q: Why did a high number of rats die after STZ injection? | 1. STZ dose was too high for the strain/age of the rat. 2. Severe hypoglycemia following the initial insulin surge. | 1. Perform a dose-response study to optimize the STZ dose. 2. Ensure continuous access to 5% glucose water for at least 24 hours post-injection. |
| Q: The blood glucose levels within the diabetic control group are highly variable. | 1. Inconsistent STZ efficacy. 2. Variation in food intake before measurement. | 1. Ensure STZ is freshly prepared in cold buffer immediately before injection. 2. Ensure a consistent fasting period (e.g., 6-8 hours) before every blood glucose measurement. |
| Q: The Teneligliptin-treated group is not showing a significant reduction in blood glucose. | 1. Incorrect dosage or formulation. 2. Poor oral bioavailability in the vehicle used. 3. Insufficient treatment duration. | 1. Verify dose calculations and ensure proper drug suspension/solution. 2. Use a common vehicle like 1% Gum acacia or 0.5% carboxymethylcellulose.[15] 3. Extend the treatment period; significant effects may take several weeks to become apparent.[15] |
Analytical Method: RP-HPLC for Teneligliptin Quantification
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for quantifying Teneligliptin in bulk, pharmaceutical formulations, or biological samples.
Detailed Protocol:
The following are example validated methods. Researchers should perform method validation according to ICH Q2(R1) guidelines.[18]
-
Instrumentation: HPLC system with a PDA or UV detector.[18][19]
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typical. Examples include:
-
Column: A C18 column is commonly used (e.g., Kromasil C18, 250x4.6 mm, 5 µm or Inertsil ODS C18, 150x4.6mm, 5µ).[18][20]
-
Detection Wavelength: 242 nm, 249 nm, or 254 nm.[18][20][21]
-
Injection Volume: 10 µL.[20]
-
Column Temperature: 30°C.[20]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Teneligliptin reference standard in a suitable solvent (e.g., methanol or mobile phase).
-
Create a calibration curve by preparing a series of working standards (e.g., 16-64 µg/ml).[18]
-
Prepare samples (e.g., dissolved tablets, extracted plasma) in the same solvent.
-
-
Analysis and Quantification:
-
Inject the standards to establish a calibration curve (Peak Area vs. Concentration).
-
Inject the samples.
-
Quantify the amount of Teneligliptin in the samples by interpolating their peak areas from the calibration curve. The retention time for Teneligliptin is typically between 2.3 and 7.5 minutes depending on the specific method.[19][20][21][22]
-
Summary of Validated RP-HPLC Methods
| Parameter | Method 1[20] | Method 2[18] | Method 3[19] |
| Column | Kromasil C18 (250x4.6 mm, 5 µm) | Inertsil ODS C18 (150x4.6 mm, 5µ) | Agilent C18 |
| Mobile Phase | Optimized Buffer & Solvent | Buffer:ACN (85:15) & MeOH:ACN (50:50) | Acetonitrile:KH2PO4 (35:65) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Not Specified |
| Detection λ | 254 nm | 249 nm | PDA Detection |
| Retention Time | 2.842 min | Not Specified | 2.994 min |
| Linearity (r²) | >0.99 | 1 | 0.999 |
Troubleshooting Guide: RP-HPLC Analysis
| Question / Issue | Possible Cause(s) | Recommended Solution(s) |
| Q: My retention time is shifting. | 1. Change in mobile phase composition. 2. Column temperature fluctuation. 3. Column degradation. | 1. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature.[20] 3. Flush the column or replace it if it's near the end of its lifespan. |
| Q: I'm observing peak fronting or tailing. | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column contamination or voids. | 1. Dilute the sample and reinject. 2. Adjust the pH of the aqueous buffer component. 3. Use a guard column; reverse-flush the analytical column or replace it. |
| Q: The peak area is not reproducible (%RSD > 2%). | 1. Air bubbles in the pump or detector. 2. Leaks in the system. 3. Injector malfunction. | 1. Degas the mobile phase and prime the pump. 2. Check all fittings for leaks. 3. Perform injector maintenance and ensure the sample loop is filling completely. |
Mutagenicity (Ames) Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a substance.
Detailed Protocol:
This protocol follows the general guidelines for the Ames test (OECD 471).[23][24]
-
Materials:
-
Dose Range Finding:
-
First, conduct a preliminary study using strain TA100 to determine the appropriate dose range of Teneligliptin, identifying any cytotoxicity or precipitation.[23]
-
-
Assay Procedure (Plate Incorporation Method):
-
Prepare molten top agar (kept at 45°C).
-
To a sterile tube, add in sequence:
-
100 µL of an overnight culture of the tester strain.
-
100 µL of Teneligliptin solution (or vehicle control, or positive control).
-
500 µL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation).[26]
-
-
Vortex the mixture gently.
-
Add 2 mL of molten top agar, mix, and pour onto the surface of a minimal glucose agar plate.
-
Allow the overlay to solidify.
-
-
Incubation:
-
Scoring and Interpretation:
-
Count the number of revertant colonies on each plate.
-
The test is considered positive if there is a dose-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the negative control.
-
Caption: Decision logic for interpreting Ames test results.
Troubleshooting Guide: Ames Test
| Question / Issue | Possible Cause(s) | Recommended Solution(s) |
| Q: My negative (vehicle) control plates have too many revertant colonies. | 1. Contamination of the bacterial culture or reagents. 2. Spontaneous reversion rate is naturally high for the strain batch. | 1. Use fresh, sterile reagents and aseptic techniques. 2. Check historical data for the strain. If consistently high, obtain a new, authenticated culture. |
| Q: My positive control is not showing a mutagenic effect. | 1. Inactive S9 mix (for mutagens requiring activation). 2. Degraded positive control chemical. 3. Incorrect strain used for the specific positive control. | 1. Test the activity of the S9 mix. Prepare it fresh before use. 2. Use a freshly prepared solution of the positive control. 3. Ensure you are using the correct positive control for each Salmonella strain (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98 without S9). |
| Q: I see a clearing (no bacterial lawn) around the test article spot or at high doses. | 1. The test compound is cytotoxic/bactericidal at that concentration. | 1. This indicates toxicity, not mutagenicity. The results at these concentrations are invalid. The highest dose tested should show no or minimal toxicity.[23] |
References
- 1. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 2. Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Teneligliptin | MedPath [trial.medpath.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of teneligliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Teneligliptin protects against ischemia/reperfusion-induced endothelial permeability in vivo and in vitro - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08810E [pubs.rsc.org]
- 12. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phcogj.com [phcogj.com]
- 14. content.abcam.com [content.abcam.com]
- 15. ijcrt.org [ijcrt.org]
- 16. Teneligliptin Co-Infusion Alleviates Morphine Tolerance by Inhibition of Spinal Microglial Cell Activation in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rjptonline.org [rjptonline.org]
- 19. crsubscription.com [crsubscription.com]
- 20. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Development and Validation of RP-HPLC Method for Estimation of Teneligliptin and its Impurity in Tablet | Semantic Scholar [semanticscholar.org]
- 22. ijpsr.com [ijpsr.com]
- 23. Mutagenicity and safety pharmacology of a standardized antidiabetic polyherbal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. inotiv.com [inotiv.com]
- 25. nelsonlabs.com [nelsonlabs.com]
- 26. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Ames Test Protocol | AAT Bioquest [aatbio.com]
Technical Support Center: Analysis of Teneligliptin by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of Teneligliptin.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues researchers, scientists, and drug development professionals may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of Teneligliptin?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix. In the analysis of Teneligliptin from biological matrices like plasma, endogenous components such as phospholipids, salts, and metabolites can co-elute with Teneligliptin. These components can either suppress or enhance the ionization of Teneligliptin in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.[1]
Q2: What are the common sample preparation techniques to mitigate matrix effects for Teneligliptin analysis?
A2: The most common sample preparation techniques for Teneligliptin analysis in biological matrices are:
-
Protein Precipitation (PPT): A simple and rapid method where a protein precipitating agent (e.g., acetonitrile or methanol) is added to the plasma sample to crash out proteins.[2]
-
Liquid-Liquid Extraction (LLE): A technique that separates Teneligliptin from the aqueous matrix into an immiscible organic solvent based on its physicochemical properties.[3]
-
Solid-Phase Extraction (SPE): A chromatographic technique that uses a solid sorbent to selectively retain Teneligliptin while matrix components are washed away.[4]
Q3: How do I choose the right internal standard (IS) for Teneligliptin analysis to compensate for matrix effects?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of Teneligliptin (e.g., Teneligliptin-d8).[5] A SIL-IS has nearly identical physicochemical properties to Teneligliptin and will co-elute, experiencing the same degree of matrix effect. This allows for accurate correction of any signal suppression or enhancement. If a SIL-IS is not available, a structural analog that is not present in the sample and has similar chromatographic and ionization behavior can be used, though it may not compensate for matrix effects as effectively. Sitagliptin and Repaglinide have been used as internal standards in some Teneligliptin assays.[3][6]
Troubleshooting Guide
Q4: I am observing significant ion suppression for Teneligliptin. What are the likely causes and how can I troubleshoot this?
A4: Significant ion suppression is a common issue. Here’s a step-by-step troubleshooting guide:
-
Identify the Source: The primary suspects for ion suppression are co-eluting phospholipids from the plasma matrix.
-
Improve Sample Preparation:
-
If using Protein Precipitation , consider switching to a different precipitating solvent (e.g., from acetonitrile to methanol or vice-versa) or a combination of solvents. Ensure complete protein removal by optimizing the solvent-to-plasma ratio and centrifugation conditions.
-
Consider switching to a more selective sample preparation technique like Liquid-Liquid Extraction or Solid-Phase Extraction to achieve a cleaner extract.
-
-
Optimize Chromatography:
-
Modify the chromatographic gradient to better separate Teneligliptin from the region where phospholipids typically elute. Phospholipids are generally less retained on a C18 column, so adjusting the initial aqueous portion of the gradient can be effective.
-
Consider using a different stationary phase or a column with a smaller particle size for better resolution.
-
-
Check for Contamination: Ensure that the ion source is clean and that there is no carryover from previous injections. High background noise can be an indicator of contamination.[7]
Q5: My results for Teneligliptin are not reproducible. Could this be due to variable matrix effects?
A5: Yes, inconsistent results are often a symptom of variable matrix effects between different sample lots.
-
Evaluate Matrix Effect Across Different Lots: Analyze at least six different lots of blank plasma to assess the variability of the matrix effect. The coefficient of variation (%CV) of the response should be within acceptable limits (typically <15%).
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects.[8]
-
Refine the Sample Preparation Method: A more rigorous sample cleanup method like SPE can reduce the variability in matrix components between samples.
Q6: I am observing peak splitting or tailing for Teneligliptin. What could be the cause?
A6: Poor peak shape can be caused by several factors:
-
Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.[1]
-
Column Contamination: Buildup of matrix components on the column can lead to peak tailing. Implement a column washing step after each batch of samples.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. If this is observed, dilute the sample.
-
Secondary Interactions: Teneligliptin has basic properties and can interact with residual silanols on the column, causing tailing. Ensure the mobile phase pH is appropriate to maintain Teneligliptin in a consistent ionic state.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the reported matrix effect and recovery for Teneligliptin using different sample preparation techniques. Note: The data presented is compiled from separate studies and not from a head-to-head comparison.
| Sample Preparation Technique | Matrix Effect (%) | Recovery (%) | Internal Standard | Reference |
| Protein Precipitation | 88.7 - 94.5 | Not Reported | Sitagliptin | [9] |
| Liquid-Liquid Extraction | No significant interference reported | > 82 | Repaglinide | [3] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a common starting point for the analysis of Teneligliptin in plasma.
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Teneligliptin-d8 or Sitagliptin in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and Transfer: Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol offers a cleaner sample extract compared to protein precipitation.
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution.
-
pH Adjustment (Optional but Recommended): Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to basify the sample, which can improve the extraction efficiency of basic compounds like Teneligliptin.
-
Addition of Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane).[3]
-
Extraction: Vortex the mixture for 5 minutes, followed by centrifugation at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex and Transfer: Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpps.com [wjpps.com]
- 4. cris.unibo.it [cris.unibo.it]
- 5. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. zefsci.com [zefsci.com]
- 8. cerilliant.com [cerilliant.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Teneligliptin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Teneligliptin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of Teneligliptin, focusing on key reaction steps.
Step 1: Reductive Amination
Question: Why is the yield of the reductive amination step consistently low?
Answer:
Low yields in the reductive amination step for Teneligliptin synthesis can be attributed to several factors. Here are some common causes and troubleshooting suggestions:
-
Suboptimal Reducing Agent: The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this step.
-
Troubleshooting:
-
Ensure the STAB is of high purity and has been stored under anhydrous conditions, as it is moisture-sensitive.
-
Consider using alternative reducing agents such as sodium cyanoborohydride (NaBH₃CN), but be mindful of its toxicity and the need for pH control to avoid the release of hydrogen cyanide gas.
-
If using sodium borohydride (NaBH₄), ensure the imine formation is complete before adding the reducing agent, as NaBH₄ can also reduce the initial aldehyde or ketone.
-
-
-
Inefficient Imine Formation: The equilibrium between the amine and carbonyl compound to form the imine may not be favorable.
-
Troubleshooting:
-
The reaction can be facilitated by removing water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.
-
Acid catalysis (e.g., with acetic acid) can accelerate imine formation. Optimize the amount of acid catalyst used.
-
-
-
Incorrect Solvent: The solvent plays a crucial role in the solubility of reactants and the reaction rate.
-
Troubleshooting:
-
A mixture of toluene and tetrahydrofuran (THF) has been reported to improve the solubility of reagents and increase the yield and purity of the product.[1] Experiment with the ratio of these solvents to find the optimal conditions for your specific substrates.
-
Other solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can also be used.
-
-
-
Side Reactions: The formation of by-products can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Over-alkylation of the amine can occur. This can be minimized by using a stoichiometric amount of the carbonyl compound.
-
Reduction of the carbonyl starting material by the reducing agent can be a competing reaction. This is more prevalent with stronger reducing agents like NaBH₄.
-
-
Question: How can I minimize the formation of the residual imine impurity in the final product?
Answer:
The presence of residual imine is a common issue in reductive amination. Here’s how to address it:
-
Drive the Reaction to Completion:
-
Troubleshooting:
-
Increase the reaction time or temperature to ensure the complete reduction of the imine. Monitor the reaction progress by a suitable analytical method like TLC or LC-MS.
-
Add a slight excess of the reducing agent. However, be cautious as a large excess can lead to other side reactions and complicate purification.
-
-
-
Purification Strategy:
-
Troubleshooting:
-
Since imines are generally more prone to hydrolysis than amines, an acidic workup can sometimes help to hydrolyze the unreacted imine back to the starting materials, which can then be more easily separated.
-
Column chromatography is an effective method for separating the more polar amine product from the less polar imine intermediate.
-
An acid-base liquid-liquid extraction can be employed. The amine product will be protonated and move to the aqueous phase at acidic pH, while the imine may remain in the organic phase. Neutralizing the aqueous phase and extracting with an organic solvent will then isolate the pure amine.
-
-
Step 2: Boc Deprotection
Question: The Boc deprotection step is leading to the degradation of other acid-sensitive functional groups in my molecule. What can I do?
Answer:
The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions, which can inadvertently affect other acid-labile groups. Here are some strategies to achieve selective deprotection:
-
Milder Acidic Conditions:
-
Troubleshooting:
-
Instead of strong acids like trifluoroacetic acid (TFA), consider using milder acids such as formic acid or a dilute solution of hydrochloric acid (HCl) in a non-protic solvent like dioxane or diethyl ether.
-
Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the degradation of other functional groups.
-
-
-
Alternative Deprotection Methods:
-
Troubleshooting:
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can lead to clean deprotection without the need for acid.[2]
-
Lewis Acids: Lewis acids like trimethylsilyl iodide (TMSI) can be used for Boc deprotection under neutral conditions, which can be advantageous if your molecule is base-sensitive as well.[2]
-
-
-
Reaction Monitoring:
-
Troubleshooting:
-
Carefully monitor the reaction progress using TLC or LC-MS to stop the reaction as soon as the starting material is consumed, minimizing the exposure of the product to acidic conditions.
-
-
Question: The Boc deprotection is incomplete, even after extended reaction times. How can I improve the conversion?
Answer:
Incomplete Boc deprotection can be due to several factors:
-
Insufficient Acid:
-
Troubleshooting:
-
Ensure that a sufficient stoichiometric excess of acid is used to both neutralize any basic sites in the molecule and catalyze the deprotection.
-
-
-
Scavenging of Acid:
-
Troubleshooting:
-
If the reaction mixture contains other basic functionalities, they may be competing for the acid. In such cases, increasing the amount of acid may be necessary.
-
-
-
Solvent Effects:
-
Troubleshooting:
-
The choice of solvent can influence the rate of deprotection. Protic solvents can sometimes slow down the reaction. Consider using anhydrous, non-protic solvents like DCM or dioxane.
-
-
Step 3: Purification
Question: I am having difficulty purifying the final Teneligliptin product by recrystallization. What can I try?
Answer:
Recrystallization is a powerful purification technique, but finding the right conditions can be challenging.
-
Solvent Screening:
-
Troubleshooting:
-
A single solvent or a mixture of solvents is typically used for recrystallization. For Teneligliptin, various solvent systems have been reported, including methanol, ethanol, isopropanol, and mixtures with water or acetone.[3]
-
A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.
-
Systematically screen a range of solvents and solvent mixtures to find the optimal system for your specific impurity profile.
-
-
-
Controlling Crystallization:
-
Troubleshooting:
-
Slow cooling of the saturated solution generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Seeding the solution with a small crystal of the pure compound can help to induce crystallization and control the crystal form.
-
-
-
Removing Persistent Impurities:
-
Troubleshooting:
-
If recrystallization is not sufficient to remove certain impurities, consider a pre-purification step such as column chromatography.
-
An acid-base workup can be effective in removing non-basic impurities before the final crystallization.
-
-
Question: How can I control the formation of diastereomeric impurities during the synthesis?
Answer:
Teneligliptin has chiral centers, and the control of stereochemistry is crucial. The formation of diastereomers can occur if the stereochemical integrity of the chiral centers is compromised.
-
Stereoselective Synthesis:
-
Troubleshooting:
-
Employing a stereoselective synthetic route is the most effective way to control diastereomer formation. For example, using a chiral starting material like L-proline and ensuring that the subsequent reactions proceed with high stereoselectivity.
-
The SN2 reaction used in some synthetic routes for Teneligliptin proceeds with inversion of configuration, which helps to maintain stereochemical control.[4][5]
-
-
-
Purification of Diastereomers:
-
Troubleshooting:
-
If diastereomers are formed, they can often be separated by chromatography (chiral HPLC or silica gel chromatography) as they have different physical properties.
-
Diastereomeric salt formation with a chiral resolving agent can be used to separate the desired diastereomer by crystallization.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of Teneligliptin?
A1: A facile and commercially viable synthetic process for Teneligliptin has been reported with an overall yield of 37–39% over six sequential chemical transformations.[1][4][5]
Q2: What are some of the common process-related impurities found in Teneligliptin synthesis?
A2: Common process-related impurities can include unreacted starting materials, intermediates, and by-products from side reactions. Specific impurities can arise from the particular synthetic route employed. For example, in routes involving a nosyl-protected intermediate, residual nosyl chloride or related by-products might be present. In reductive amination, the corresponding imine is a common impurity.[7]
Q3: What are the critical process parameters to monitor during the synthesis?
A3: Key parameters to monitor include:
-
Temperature: Many reactions in the synthesis are temperature-sensitive.
-
Reaction Time: Monitoring the reaction to completion is crucial to maximize yield and minimize side reactions.
-
pH: In steps involving acid or base catalysis or workup, pH control is important.
-
Purity of Reagents and Solvents: The quality of starting materials and solvents can significantly impact the reaction outcome.
Q4: Are there any specific safety precautions to consider during the synthesis of Teneligliptin?
A4: Standard laboratory safety practices should always be followed. Specific precautions for Teneligliptin synthesis include:
-
Handling all chemicals in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Being aware of the specific hazards of all reagents used. For example, some reducing agents are flammable and moisture-sensitive. Some organic solvents are flammable and/or toxic.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
Q5: How can the quality of raw materials affect the synthesis?
A5: The quality of raw materials is paramount for a successful synthesis. Impurities in starting materials can lead to:
-
Lower yields: Impurities may react with reagents or catalyze side reactions.
-
Formation of new impurities: Impurities in starting materials can be carried through the synthesis or react to form new, difficult-to-remove by-products.
-
Inconsistent results: Variations in the quality of raw materials can lead to batch-to-batch variability in yield and purity. It is crucial to use well-characterized starting materials of high purity.
Data Presentation
Table 1: Optimization of Reductive Amination Solvent System
| Solvent System (Toluene:THF) | Yield (%) | Purity (%) |
| Toluene only | 87 | 88.17 |
| 1:1 | 98 | 98.43 |
| 1:2 | 95 | 96.50 |
| 2:1 | 92 | 93.25 |
Data inferred from a patent describing a similar reductive amination process.[1]
Experimental Protocols
Key Experiment: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a generalized procedure based on common practices for reductive amination in Teneligliptin synthesis.
-
Imine Formation:
-
To a solution of the ketone intermediate (1 equivalent) and the amine intermediate (1-1.2 equivalents) in a mixture of toluene and tetrahydrofuran (1:1 v/v), add a catalytic amount of acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or LC-MS.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C.
-
Slowly add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization.
-
Mandatory Visualization
Caption: Troubleshooting workflow for Teneligliptin synthesis.
References
- 1. Facile new industrial process for synthesis of teneligliptin through new intermediates and its optimization with control of impurities | CoLab [colab.ws]
- 2. reddit.com [reddit.com]
- 3. WO2021001695A1 - An improved process for the preparation of teneligliptin hydrobromide hydrate - Google Patents [patents.google.com]
- 4. Facile new industrial process for synthesis of teneligliptin through new intermediates and its optimization with control of impurities | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. veeprho.com [veeprho.com]
Validation & Comparative
A Comparative Analysis of Teneligliptin Versus Other Gliptins for Type 2 Diabetes Mellitus
An Objective Guide for Researchers and Drug Development Professionals
The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the introduction of dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins. This class of oral antihyperglycemic agents enhances the incretin effect, leading to improved glycemic control with a low risk of hypoglycemia.[1][2] Teneligliptin, a newer entrant in this class, has garnered attention for its unique structural and pharmacokinetic properties. This guide provides a comprehensive comparative analysis of teneligliptin against other commonly prescribed gliptins, including sitagliptin, vildagliptin, linagliptin, and saxagliptin, with a focus on efficacy, safety, and mechanistic distinctions supported by experimental data.
Mechanism of Action: The Incretin Pathway
DPP-4 inhibitors exert their therapeutic effects by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis. By inhibiting the DPP-4 enzyme, gliptins increase the circulating levels of active GLP-1 and GIP, which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells.[4][6] This dual action leads to lower blood glucose levels, particularly postprandial hyperglycemia.[5]
Teneligliptin is characterized by a unique "J-shaped" structure, which allows for potent and sustained inhibition of the DPP-4 enzyme.[1][5] Some studies suggest that different gliptins may interact with the DPP-4 enzyme in slightly different ways due to their structural heterogeneity, potentially leading to variations in their clinical profiles.[2]
Comparative Efficacy
The primary measure of efficacy for antihyperglycemic agents is the reduction in glycated hemoglobin (HbA1c), along with improvements in fasting plasma glucose (FPG) and postprandial plasma glucose (PPG).
Teneligliptin vs. Sitagliptin
Multiple studies have compared the efficacy of teneligliptin with sitagliptin. A randomized, double-blind, non-inferiority trial in Korean patients with T2DM inadequately controlled with metformin and glimepiride found that teneligliptin (20 mg/day) was non-inferior to sitagliptin (100 mg/day) in reducing HbA1c at 24 weeks.[7] Both groups showed significant reductions in HbA1c from baseline, with a mean change of -1.03% for teneligliptin and -1.02% for sitagliptin.[7][8] There were no significant differences in the changes in FPG, body weight, or lipid profiles between the two groups.[7] Another observational study also concluded that teneligliptin was as effective as sitagliptin when added to metformin therapy.[9]
| Parameter | Teneligliptin (20 mg) | Sitagliptin (100 mg) | p-value | Reference |
| Baseline HbA1c (%) | 8.11 ± 0.79 | 8.11 ± 0.79 | NS | [7] |
| Change in HbA1c at 24 weeks (%) | -1.03 ± 0.10 | -1.02 ± 0.10 | 0.9497 | [7][8] |
| Proportion of patients achieving HbA1c < 7.0% | 50.00% | 59.26% | 0.2298 | [8] |
| Change in FPG (mg/dL) | Not significantly different | Not significantly different | NS | [7] |
NS: Not Significant
Teneligliptin vs. Vildagliptin
Comparisons between teneligliptin and vildagliptin have also demonstrated comparable efficacy. A 24-week, randomized, open-label study in Indian patients showed that teneligliptin (20 mg/day) as an add-on therapy to metformin with or without a sulfonylurea provided a glycemic reduction comparable to that of vildagliptin (50 mg twice daily).[10] The reductions in FPG, 2-hour PPG, and HbA1c were similar between the two groups.[10] A Bayesian network meta-analysis of 18 randomized controlled trials (RCTs) suggested that 20 mg and 40 mg of teneligliptin showed better efficacy in reducing HbA1c compared to vildagliptin.[11]
| Parameter | Teneligliptin (20 mg) + Metformin ± SU | Vildagliptin (100 mg) + Metformin ± SU | p-value | Reference |
| Change in FPG at 24 weeks | Comparable reduction | Comparable reduction | >0.05 | [10] |
| Change in 2-hour PPG at 24 weeks | Comparable reduction | Comparable reduction | >0.05 | [10] |
| Change in HbA1c at 24 weeks | Comparable reduction | Comparable reduction | >0.05 | [10] |
SU: Sulfonylurea
Teneligliptin vs. Linagliptin
Studies comparing teneligliptin and linagliptin have shown mixed results, which may be influenced by the patient population and study design. A study in patients with T2DM and chronic kidney disease found no significant difference in glycemic control (MAGE, 24-h mean sensor glucose) between linagliptin (5 mg/day) and teneligliptin (20 mg/day).[12] However, another study involving older patients with T2DM demonstrated that switching from linagliptin to teneligliptin resulted in improved fasting blood glucose, postprandial blood glucose, and HbA1c levels.[13][14] Teneligliptin has both renal and hepatic excretion pathways, whereas linagliptin is primarily excreted via the entero-hepatic system, making them both suitable for patients with renal impairment without dose adjustment.[4][15][16]
| Parameter | Linagliptin (5 mg) | Teneligliptin (20 mg) | p-value | Reference |
| Mean MAGE (mg/dL) | 83.8 ± 34.0 | 82.6 ± 32.6 | 0.807 | [12] |
| Change in HbA1c after switching from Linagliptin (%) | Baseline: 7.9 ± 1.3 | After 12 weeks: 7.5 ± 1.2 | <0.05 | [13][14] |
MAGE: Mean Amplitude of Glycemic Excursions
Pharmacokinetics and Safety Profile
The pharmacokinetic profiles of gliptins vary, which can influence their dosing and use in specific patient populations, such as those with renal impairment.
| Gliptin | Standard Dose | Primary Route of Elimination | Dose Adjustment in Renal Impairment | Reference |
| Teneligliptin | 20 mg once daily | Hepatic and Renal | Not required | [16][17] |
| Sitagliptin | 100 mg once daily | Renal | Required | [4] |
| Vildagliptin | 50 mg once or twice daily | Hepatic metabolism, then renal | Required | [4] |
| Linagliptin | 5 mg once daily | Biliary/Entero-hepatic | Not required | [4][15] |
| Saxagliptin | 2.5-5 mg once daily | Hepatic metabolism, then renal | Required | [4][18] |
Overall, DPP-4 inhibitors are well-tolerated.[2] The most common adverse events are generally mild and include nasopharyngitis, headache, and upper respiratory tract infections. The risk of hypoglycemia with gliptin monotherapy is low because their mechanism of action is glucose-dependent.[1]
In head-to-head trials, the incidence of adverse events and hypoglycemia was found to be similar between teneligliptin and comparator gliptins like sitagliptin and vildagliptin.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a generalized workflow for a clinical trial comparing the efficacy and safety of two gliptins.
Generalized Experimental Workflow for a Comparative Clinical Trial
1. Study Design: A typical study would be a multicenter, randomized, double-blind, active-controlled, non-inferiority trial.[7]
2. Patient Population: Adult patients with type 2 diabetes mellitus who have inadequate glycemic control (e.g., HbA1c between 7.0% and 11.0%) despite being on stable doses of background antidiabetic therapy like metformin.[7]
3. Randomization and Blinding: Eligible patients are randomly assigned in a 1:1 ratio to receive either teneligliptin or the comparator gliptin. Both patients and investigators are blinded to the treatment allocation.
4. Intervention: Patients receive the assigned study drug (e.g., teneligliptin 20 mg once daily or sitagliptin 100 mg once daily) for a predefined period, such as 24 weeks.[7]
5. Efficacy Assessments:
- Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period. Blood samples are typically analyzed using a high-performance liquid chromatography (HPLC) method.
- Secondary Endpoints:
- Change in Fasting Plasma Glucose (FPG) and Postprandial Glucose (PPG).
- Proportion of patients achieving a target HbA1c level (e.g., <7.0%).
- Changes in lipid profiles (Total Cholesterol, LDL-C, HDL-C, Triglycerides).
- Changes in body weight and BMI.
6. Safety Assessments:
- Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
- Assessment of hypoglycemia, defined by symptoms and/or a self-monitored or laboratory-confirmed plasma glucose level.
- Regular monitoring of vital signs, physical examinations, and clinical laboratory tests (hematology, blood chemistry, and urinalysis).
7. Statistical Analysis: The primary efficacy analysis is often performed on the per-protocol (PP) and full-analysis (FA) sets. Non-inferiority is concluded if the upper limit of the 95% confidence interval for the difference in the mean change of HbA1c between the two groups is less than a pre-specified margin (e.g., 0.4%).[7]
Conclusion
Teneligliptin demonstrates comparable efficacy and safety to other widely used DPP-4 inhibitors, such as sitagliptin and vildagliptin, in the management of type 2 diabetes mellitus.[7][9][10] Its pharmacokinetic profile, which allows for once-daily dosing without the need for dose adjustment in patients with renal impairment, offers a convenient and valuable therapeutic option.[16][17] While the overall glycemic-lowering effects of most gliptins are considered to be broadly similar, subtle differences in their chemical structures and interactions with the DPP-4 enzyme may have clinical implications that warrant further investigation.[19] The choice of a specific DPP-4 inhibitor should be guided by individual patient characteristics, including renal function, potential drug interactions, and cost-effectiveness.[9][20] Further long-term, head-to-head comparative studies will be beneficial in delineating the nuanced differences between teneligliptin and other members of the gliptin class.
References
- 1. researchgate.net [researchgate.net]
- 2. Teneligliptin in management of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Teneligliptin versus sitagliptin in Korean patients with type 2 diabetes inadequately controlled with metformin and glimepiride: A randomized, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Teneligliptin versus sitagliptin in Korean patients with type 2 diabetes inadequately controlled with metformin and glimepiride: A randomized, double‐blind, non‐inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbcp.com [ijbcp.com]
- 10. erpublications.com [erpublications.com]
- 11. Frontiers | Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis [frontiersin.org]
- 12. Efficacy of linagliptin and teneligliptin for glycemic control in type 2 diabetic patients with chronic kidney disease: assessment by continuous glucose monitoring; a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Switching from Linagliptin to Teneligliptin Dipeptidyl Peptidase-4 Inhibitors in Older Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. d-nb.info [d-nb.info]
- 17. tandfonline.com [tandfonline.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: A 12-Week Interim Report - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of teneligliptin and other gliptin-based regimens in addressing insulin resistance and glycemic control in type 2 diabetic patients: a cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Teneligliptin and Sitagliptin in the Management of Type 2 Diabetes Mellitus
A comprehensive guide for researchers and drug development professionals, detailing the comparative efficacy, safety, pharmacokinetics, and mechanism of action of Teneligliptin and Sitagliptin. This document provides a synthesis of key experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Introduction
Teneligliptin and Sitagliptin are both members of the dipeptidyl peptidase-4 (DPP-4) inhibitor class of oral antihyperglycemic agents.[1] They exert their glucose-lowering effects by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately improving glycemic control in patients with type 2 diabetes mellitus (T2DM).[1][2] While sharing a common mechanism, notable differences in their chemical structure, pharmacokinetic profiles, and binding interactions with the DPP-4 enzyme warrant a detailed comparative analysis. This guide provides an objective, data-driven comparison of Teneligliptin and Sitagliptin to inform research and clinical development decisions.
Efficacy in Glycemic Control
Multiple head-to-head clinical trials have demonstrated that both Teneligliptin and Sitagliptin are effective in improving glycemic control in patients with T2DM, both as monotherapy and as add-on therapy to other antidiabetic agents like metformin and sulfonylureas.
A randomized, double-blind, non-inferiority trial in Korean patients with T2DM inadequately controlled with metformin and glimepiride found that both Teneligliptin (20 mg/day) and Sitagliptin (100 mg/day) led to significant reductions in HbA1c from baseline after 24 weeks of treatment.[3] The mean change in HbA1c was -1.03% for Teneligliptin and -1.02% for Sitagliptin, establishing the non-inferiority of Teneligliptin to Sitagliptin.[3] Similarly, a study in Indian patients showed comparable significant reductions in HbA1c, fasting blood glucose (FBG), and postprandial blood glucose (PPBG) for both drugs after 12 weeks of treatment as add-on therapy.[4]
However, some studies suggest potential advantages for Teneligliptin in specific glycemic parameters. One study reported a statistically significant greater reduction in FBG and PPBG at weeks 8 and 12 in the Teneligliptin group compared to the Sitagliptin group. Furthermore, a crossover study utilizing continuous glucose monitoring (CGM) in 14 drug-naïve Japanese patients with T2DM showed that while there was no significant difference in the maximum glucose level after supper, Teneligliptin significantly improved the area under the curve (AUC) for plasma glucose (≥140 mg/dl) from 8:00 PM to midnight. This study also found that Teneligliptin significantly increased the active GLP-1 level at 30 minutes after a meal load.
Table 1: Comparative Efficacy of Teneligliptin and Sitagliptin in T2DM Patients
| Parameter | Teneligliptin | Sitagliptin | Study Population & Duration | Key Findings & Citations |
| Change in HbA1c (%) | -1.03 ± 0.10 | -1.02 ± 0.10 | Korean patients on metformin and glimepiride (24 weeks) | Teneligliptin was non-inferior to Sitagliptin.[3] |
| -1.19 ± 1.16 | -0.92 ± 0.95 | Indian patients on metformin and/or sulfonylureas (12 weeks) | Both drugs showed significant reductions from baseline.[4] | |
| Statistically significant reduction | Statistically significant reduction | Patients on metformin (12 weeks) | Both drugs were equally effective. | |
| Change in Fasting Blood Glucose (mg/dL) | -12.00 ± 3.42 | -14.36 ± 3.53 | Korean patients on metformin and glimepiride (24 weeks) | No significant difference between groups.[3] |
| -28.3 ± 63.0 | -22.9 ± 47.4 | Indian patients on metformin and/or sulfonylureas (12 weeks) | Both drugs showed significant reductions from baseline.[4] | |
| Statistically significant greater reduction at weeks 8 & 12 | Statistically significant reduction | Patients on metformin (12 weeks) | ||
| Change in Postprandial Blood Glucose (mg/dL) | -41.3 ± 85.4 | -54.7 ± 85.6 | Indian patients on metformin and/or sulfonylureas (12 weeks) | Both drugs showed significant reductions from baseline.[4] |
| Statistically significant greater reduction at weeks 8 & 12 | Statistically significant reduction | Patients on metformin (12 weeks) | ||
| Patients Achieving HbA1c <7% | 33.3% | 19.4% | Indian patients on metformin and/or sulfonylureas (12 weeks) | A post-hoc analysis favored Teneligliptin.[4] |
| 50.00% | 59.26% | Korean patients on metformin and glimepiride (24 weeks) | No statistically significant difference.[3] |
Safety and Tolerability
Both Teneligliptin and Sitagliptin are generally well-tolerated with a low risk of adverse events. Head-to-head trials have reported similar overall rates of adverse events and hypoglycemia for both drugs.[3][4] Common side effects include headaches, upper respiratory tract infections, and gastrointestinal symptoms.[5] Importantly, the risk of hypoglycemia with DPP-4 inhibitors is low because their mechanism of action is glucose-dependent.[2]
Table 2: Comparative Safety Profile of Teneligliptin and Sitagliptin
| Adverse Event | Teneligliptin | Sitagliptin | Study Population & Duration | Citation |
| Overall Adverse Events (%) | 61.76 | 62.24 | Korean patients on metformin and glimepiride (24 weeks) | [3] |
| Hypoglycemia (%) | 31.37 | 28.57 | Korean patients on metformin and glimepiride (24 weeks) | [3] |
Pharmacokinetic Profile
Teneligliptin and Sitagliptin exhibit distinct pharmacokinetic profiles, which may have clinical implications. Teneligliptin is characterized by a longer half-life compared to Sitagliptin. The metabolism and excretion pathways also differ, with Teneligliptin undergoing both hepatic metabolism and renal excretion, while Sitagliptin is primarily eliminated unchanged via the kidneys.
Table 3: Comparative Pharmacokinetic Parameters of Teneligliptin and Sitagliptin
| Parameter | Teneligliptin | Sitagliptin |
| Half-life (t½) | ~24.2 - 26.9 hours | ~12.4 hours |
| Metabolism | Primarily by CYP3A4 and FMO3 | Minimally metabolized, primarily by CYP3A4 and CYP2C8 to a small extent |
| Excretion | Both renal and hepatic routes | Primarily renal (unchanged drug) |
| Dose Adjustment in Renal Impairment | Not required | Required |
Mechanism of Action and DPP-4 Inhibition
Both drugs function by inhibiting the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones GLP-1 and GIP.[6] By inhibiting DPP-4, Teneligliptin and Sitagliptin increase the circulating levels of active incretins.[2][7] This leads to a cascade of downstream effects that improve glycemic control.
Teneligliptin is reported to have a unique "J-shaped" structure and binds to the S1, S2, and S2 extensive subsites of the DPP-4 enzyme, which may contribute to its potent and sustained inhibitory activity. Sitagliptin also binds to the S1 and S2 subsites. The differences in their binding modes may influence their potency and duration of action.
Experimental Protocols
The findings presented in this guide are based on robust clinical trial methodologies. Key experimental protocols employed in the head-to-head comparison of Teneligliptin and Sitagliptin are outlined below.
Meal Tolerance Test (MTT)
A standardized meal tolerance test is frequently used to assess postprandial glucose and hormone responses.
References
- 1. Glycemic Variability: How to Measure and Its Clinical Implication for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 3. Teneligliptin versus sitagliptin in Korean patients with type 2 diabetes inadequately controlled with metformin and glimepiride: A randomized, double‐blind, non‐inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A ProspectIve, OpeN-Label, Randomized Study Comparing EffIcacy and Safety of Teneligliptin VErsus Sitagliptin in Indian Patients with Inadequately Controlled Type 2 Diabetes Mellitus: INSITES Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 6. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
Teneligliptin in Type 2 Diabetes: A Comparative Meta-Analysis of Randomized Controlled Trials
A comprehensive review of the efficacy and safety of Teneligliptin, a third-generation DPP-4 inhibitor, in the management of type 2 diabetes mellitus (T2DM). This guide synthesizes data from multiple meta-analyses of randomized controlled trials (RCTs) to provide researchers, scientists, and drug development professionals with a comparative overview of Teneligliptin's performance against placebo and other dipeptidyl peptidase-4 (DPP-4) inhibitors.
Teneligliptin has emerged as a significant therapeutic option for patients with T2DM. Its mechanism of action, centered on the inhibition of the DPP-4 enzyme, leads to increased levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. This guide presents a detailed examination of its clinical performance based on robust evidence from meta-analyses of RCTs.
Comparative Efficacy of Teneligliptin
Meta-analyses of randomized controlled trials have consistently demonstrated the efficacy of Teneligliptin in improving glycemic control in patients with T2DM. The primary endpoints evaluated in these studies include changes in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and 2-hour postprandial glucose (2h PPG).
Glycemic Control
A Bayesian network meta-analysis of 18 RCTs with 3,290 participants showed that Teneligliptin, at doses of 20 mg and 40 mg, exhibited favorable efficacy in reducing HbA1c and FPG levels compared to placebo, sitagliptin, vildagliptin, metformin, and bromocriptine.[1][2][3] Another meta-analysis of ten trials involving 2119 patients reported a significant reduction in HbA1c with Teneligliptin compared to placebo.[4][5][6]
The following tables summarize the quantitative data from these meta-analyses, providing a clear comparison of Teneligliptin's efficacy.
Table 1: Change in HbA1c (%) with Teneligliptin Compared to Placebo and Other DPP-4 Inhibitors
| Treatment Comparison | Weighted Mean Difference (WMD) / Mean Difference (MD) [95% Confidence Interval (CI)] | Source |
| Teneligliptin 20 mg vs. Placebo | -0.78 [-0.86 to -0.70] | [1][3] |
| Teneligliptin 40 mg vs. Placebo | -0.84 [-1.03 to -0.65] | [1][3] |
| Teneligliptin vs. Placebo | -0.82 [-0.91 to -0.72] | [4][5][6] |
| Teneligliptin 20 mg vs. Sitagliptin | -0.08 [-0.36 to 0.19] | [3] |
| Teneligliptin 20 mg vs. Vildagliptin | -0.04 [-0.72 to 0.60] | [3] |
Table 2: Change in Fasting Plasma Glucose (FPG) (mg/dL) with Teneligliptin Compared to Placebo
| Treatment Comparison | Weighted Mean Difference (WMD) / Mean Difference (MD) [95% Confidence Interval (CI)] | Source |
| Teneligliptin 20 mg vs. Placebo | -18.02 [-20.64 to -15.13] | [1][3] |
| Teneligliptin 40 mg vs. Placebo | -20.40 [-26.07 to -14.57] | [1] |
| Teneligliptin vs. Placebo | -18.32 [-21.05 to -15.60] | [4][5][6] |
Table 3: Other Efficacy Outcomes for Teneligliptin vs. Placebo
| Outcome | Weighted Mean Difference (WMD) [95% Confidence Interval (CI)] | Source |
| 2-hour Post-Prandial Glucose (2h PPG) (mg/dL) | -46.94 [-51.58 to -42.30] | [4][5] |
| Homeostasis Model Assessment of β-cell function (HOMA-β) | 9.31 [7.78 to 10.85] | [4][6] |
Safety Profile of Teneligliptin
The safety of Teneligliptin has been extensively evaluated in numerous clinical trials. The overall incidence of adverse events with Teneligliptin is comparable to that of placebo and other DPP-4 inhibitors.
Table 4: Safety Outcomes of Teneligliptin Compared to Placebo
| Outcome | Risk Ratio (RR) / Odds Ratio (OR) [95% Confidence Interval (CI)] | Source |
| Overall Adverse Events | 0.96 [0.87 to 1.06] | [4][6] |
| Hypoglycemia (Teneligliptin 20 mg) | OR: 1.30 [0.70 to 2.19] (Not Significant) | [1][3] |
| Hypoglycemia (Teneligliptin vs. Placebo) | RR: 1.16 [0.59 to 2.26] (Not Significant) | [4][6] |
| Gastrointestinal Adverse Events (Teneligliptin 20 mg) | OR: 1.48 [0.78 to 2.98] (Not Significant) | [1][3] |
Experimental Protocols
The randomized controlled trials included in the meta-analyses generally followed a similar methodology.
Study Design: The majority of the studies were multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[7][8] The duration of these trials typically ranged from 12 to 52 weeks.[2]
Participant Selection: Eligible participants were adults with a diagnosis of type 2 diabetes who had inadequate glycemic control despite diet and exercise, or with ongoing treatment with other oral antidiabetic drugs.[7][8][9] Key exclusion criteria often included a history of type 1 diabetes, severe renal or hepatic impairment, and a recent cardiovascular event.
Intervention: Participants were randomly assigned to receive Teneligliptin (at varying doses, most commonly 20 mg once daily), placebo, or another active comparator.[7][9]
Outcome Measures: The primary efficacy endpoint was typically the change in HbA1c from baseline to the end of the treatment period.[2][8] Secondary endpoints included changes in FPG, 2h PPG, and assessments of β-cell function. Safety and tolerability were assessed by monitoring adverse events, laboratory parameters, and vital signs.[7]
Visualizing the Evidence
To better understand the data and mechanisms discussed, the following diagrams are provided.
Caption: PRISMA flow diagram of study selection in a meta-analysis.[5]
Caption: Mechanism of action of Teneligliptin via DPP-4 inhibition.
References
- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 2. ijclinicaltrials.com [ijclinicaltrials.com]
- 3. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 4. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 5. Frontiers | Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis [frontiersin.org]
- 6. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 7. Phase III, randomized, double‐blind, placebo‐controlled study to evaluate the efficacy and safety of teneligliptin monotherapy in Chinese patients with type 2 diabetes mellitus inadequately controlled with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness and safety of teneligliptin added to patients with type 2 diabetes inadequately controlled by oral triple combination therapy: A multicentre, randomized, double-blind, and placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Teneligliptin's Efficacy in Renal Impairment: A Comparative Guide
A favorable pharmacokinetic profile and consistent glycemic control position Teneligliptin as a notable option for the management of type 2 diabetes in patients with renal impairment. Unlike many other oral antidiabetic agents, Teneligliptin does not require dose adjustments, even in patients with end-stage renal disease (ESRD), offering a significant advantage in this patient population.
Teneligliptin, a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated both efficacy and safety in numerous clinical studies involving patients with varying degrees of renal function.[1][2] Its unique dual route of excretion, involving both hepatic and renal pathways, contributes to its consistent pharmacokinetic and pharmacodynamic profile across all stages of chronic kidney disease (CKD).[3][4][5] This guide provides a comprehensive comparison of Teneligliptin's performance with other alternatives, supported by experimental data and detailed methodologies.
Comparative Efficacy in Glycemic Control
Clinical trials have consistently shown that Teneligliptin effectively improves glycemic control in patients with type 2 diabetes and renal impairment.
A prospective, open-label study conducted by Otsuki et al. assessed the efficacy and safety of Teneligliptin 20 mg once daily in diabetic patients undergoing hemodialysis. The study reported a significant improvement in mean HbA1c levels at 8, 16, and 24 weeks from baseline in patients who switched to Teneligliptin.[4] Furthermore, mean glucose levels and glycated albumin were also significantly improved from baseline in the Teneligliptin group.[4]
In another study involving 405 patients with CKD due to uncontrolled type 2 diabetes, Teneligliptin (20 mg daily for 90 days) resulted in a significant mean reduction in fasting plasma glucose (FPG) and postprandial blood glucose (PPBG) by 40.4 mg/dl and 57.5 mg/dl, respectively.[6][7] A statistically significant 0.9% reduction in HbA1c was also observed at 12 weeks.[6][7]
| Parameter | Baseline | After 12 Weeks | Mean Reduction | p-value |
| Fasting Plasma Glucose (mg/dl) | 165.8 | 125.4 | 40.4 | <0.001 |
| Postprandial Blood Glucose (mg/dl) | 245.2 | 187.7 | 57.5 | <0.001 |
| HbA1c (%) | 8.5 | 7.6 | 0.9 | <0.001 |
| Adapted from the ATEND-CKD Study[6][7] |
Comparison with Other DPP-4 Inhibitors
A key advantage of Teneligliptin is that it does not require dose adjustments in patients with renal impairment, a feature shared with Linagliptin.[1][3][4] This contrasts with other DPP-4 inhibitors like Sitagliptin, Saxagliptin, and Alogliptin, which necessitate dose reductions in patients with moderate to severe renal dysfunction.[1]
| DPP-4 Inhibitor | Dosage Adjustment in Renal Impairment |
| Teneligliptin | No dose adjustment required at any stage of renal impairment.[1][3][4] |
| Linagliptin | No dose adjustment required at any stage of renal impairment.[1][3][4] |
| Sitagliptin | Dose reduction required for moderate to severe renal impairment.[1] |
| Vildagliptin | Dose reduction required for moderate to severe renal impairment. |
| Saxagliptin | Dose reduction required for moderate to severe renal impairment.[1] |
| Alogliptin | Dose reduction required for moderate to severe renal impairment.[1] |
A randomized crossover trial comparing Teneligliptin and Linagliptin in type 2 diabetes patients with CKD found that both drugs had comparable effects on blood glucose and a similar safety profile.[6] Another study showed that switching from other DPP-4 inhibitors to Teneligliptin resulted in a significant decrease in plasma DPP-4 activity without a significant change in HbA1c, FPG, or urinary albumin/creatinine ratio (UACR).[8] However, a positive correlation was observed between the change rate of plasma DPP-4 activity and the change rate of UACR, suggesting a potential renoprotective effect linked to stronger DPP-4 inhibition.[8]
Potential Renoprotective Effects
Beyond its glycemic control, emerging evidence suggests potential renoprotective effects of Teneligliptin. The ATEND-CKD study reported a significant reduction in serum creatinine by around 4% and a reduction in blood urea nitrogen (BUN) of about 9%.[6][7] Another retrospective analysis of patients with early diabetic kidney disease showed a significant increase in eGFR by 8.6% and a reduction in serum creatinine by 15% after 24 weeks of Teneligliptin treatment.[9]
Experimental Protocols
ATEND-CKD Study Methodology
This was a phase IV, multi-centric, open-labeled, non-comparative study involving 405 patients with CKD due to uncontrolled type 2 diabetes.[6][7]
-
Inclusion Criteria: Patients diagnosed with CKD due to uncontrolled T2DM.
-
Intervention: Patients received Teneligliptin 20 mg once daily for 90 days.
-
Efficacy Evaluation: Glycemic and renal profiles were assessed at baseline and at the final visit.
-
Safety Evaluation: Patients maintained a diary to record daily symptoms and any adverse events.
Otsuki et al. Study on Hemodialysis Patients
This was a prospective study to assess the safety and efficacy of Teneligliptin in diabetic patients undergoing hemodialysis.
-
Study Population: Patients with type 2 diabetes undergoing hemodialysis.
-
Intervention: Patients were switched from existing antidiabetic therapy to Teneligliptin 20 mg once daily. A control group continued their existing therapy.
-
Efficacy Parameters: Mean HbA1c levels, mean glucose levels, and glycated albumin were measured at baseline and at weeks 8, 16, and 24.
Mechanism of Action
Teneligliptin exerts its glucose-lowering effects by inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[10] Elevated levels of active incretins stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells, thereby improving glycemic control.[10]
Safety and Tolerability
Teneligliptin is generally well-tolerated in patients with renal impairment, with a low risk of hypoglycemia.[3][7] The ATEND-CKD study reported that 6.41% of patients experienced an adverse event, with hypoglycemia being the most common (4.44%), followed by constipation (1.23%) and gastritis (0.74%).[6][7] Importantly, no cases of severe hypoglycemia were observed in a study of patients on hemodialysis.[3]
Conclusion
Teneligliptin demonstrates significant efficacy in improving glycemic control in patients with type 2 diabetes and renal impairment, including those on dialysis. Its key advantage lies in its pharmacokinetic profile, which does not necessitate dose adjustments regardless of the degree of renal dysfunction. This simplifies the treatment regimen and reduces the risk of dosing errors in a complex patient population. While comparable in glycemic-lowering efficacy to other DPP-4 inhibitors like Linagliptin, emerging data on its potential renoprotective effects warrant further investigation. Overall, Teneligliptin stands as a valuable and convenient therapeutic option for managing hyperglycemia in patients with chronic kidney disease.
References
- 1. droracle.ai [droracle.ai]
- 2. Safety and Efficacy of Teneligliptin in Patients with Type 2 Diabetes Mellitus and Impaired Renal Function: Interim Report from Post-marketing Surveillance | springermedizin.de [springermedizin.de]
- 3. Teneligliptin in Management of Diabetic Kidney Disease: A Review of Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. ijbcp.com [ijbcp.com]
- 6. ijirms.in [ijirms.in]
- 7. researchgate.net [researchgate.net]
- 8. Effect of switching to teneligliptin from other dipeptidyl peptidase‐4 inhibitors on glucose control and renoprotection in type 2 diabetes patients with diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Teneligliptin in Early Diabetic Kidney Disease: An Observation in Asian Indian Patients with Type 2 Diabetes Mellitus in Real-Life Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
Comparative Cost-Effectiveness of Teneligliptin in Type 2 Diabetes Mellitus: A Guide for Researchers
This guide provides a detailed comparison of the cost-effectiveness of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, against other therapeutic alternatives for the management of Type 2 Diabetes Mellitus (T2DM). The analysis is based on published clinical and pharmacoeconomic studies, with a focus on data relevant to researchers, scientists, and drug development professionals.
Mechanism of Action: DPP-4 Inhibition
Teneligliptin exerts its glucose-lowering effects by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, Teneligliptin increases the circulating levels of active GLP-1 and GIP.[1][2] This enhancement of the incretin system leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a suppression of glucagon release from pancreatic α-cells, ultimately resulting in better glycemic control.[1][2] Teneligliptin is noted for its unique "J-shaped" structure, which contributes to a potent and stable inhibition of the DPP-4 enzyme.[1]
Comparative Efficacy Data
Teneligliptin has demonstrated comparable or non-inferior efficacy in glycemic control when compared to other DPP-4 inhibitors and other classes of oral antidiabetic drugs. The primary endpoint in most clinical studies is the reduction in glycated hemoglobin (HbA1c), with secondary endpoints including changes in fasting plasma glucose (FPG) and postprandial plasma glucose (PPG).
Table 1: Comparative Glycemic Efficacy of Teneligliptin vs. Alternatives
| Comparison | Study Duration | Baseline HbA1c (%) | Mean HbA1c Reduction (%) | Mean FPG Reduction (mg/dL) | Key Findings & Citations |
|---|---|---|---|---|---|
| Teneligliptin vs. Placebo | 12-52 weeks | ~8.0 | -0.82 | -18.32 | Teneligliptin significantly improves glycemic control and β-cell function.[3][4] |
| Teneligliptin vs. Vildagliptin | 24 weeks | ~8.5 | Teneligliptin: -1.42Vildagliptin: -0.92 | Teneligliptin: -58.0Vildagliptin: -48.2 | Reductions in glycemic parameters were comparable; Teneligliptin was found to be non-inferior to Vildagliptin.[5] |
| Teneligliptin vs. Other DPP-4is * | 12 weeks | Not Specified | No significant difference | No significant difference | Efficacy in maintaining HbA1c was comparable to other available DPP-4 inhibitors.[6] |
| Teneligliptin + Metformin vs. Glimepiride + Metformin | 8 weeks | T: ~8.6G: ~8.7 | T: -0.66G: -0.73 | T: -30.0G: -34.8 | Both combinations showed comparable efficacy in reducing glycemic parameters.[7][8] |
| Switching from Linagliptin to Teneligliptin | >12 weeks | 7.9 ± 1.3 | -0.4 | -8.5 | Switching to Teneligliptin significantly improved HbA1c and FPG in older patients.[9] |
*Other DPP-4 inhibitors included Sitagliptin, Vildagliptin, Linagliptin, and Saxagliptin. T = Teneligliptin group; G = Glimepiride group.
A Bayesian network meta-analysis of 18 randomized controlled trials concluded that Teneligliptin (20 mg and 40 mg) displayed favorable efficacy compared to sitagliptin, vildagliptin, metformin, and placebo.[10][11]
Comparative Cost-Effectiveness Analysis
Pharmacoeconomic studies, particularly from the Indian market where Teneligliptin was introduced as a cost-effective alternative, provide the primary data for its economic evaluation.[12] The main metric used is the cost to achieve a specific clinical outcome, such as a 0.1% reduction in HbA1c.
Table 2: Cost and Cost-Effectiveness Comparison
| Comparison | Cost Metric | Cost | Cost-Effectiveness Ratio | Conclusion & Citations |
|---|---|---|---|---|
| Teneligliptin vs. Other DPP-4is * | Average cost per day therapy (INR) | Teneligliptin: ~39 | Not explicitly calculated | Teneligliptin offered an efficient second-line treatment at a reduced average price compared to other DPP-4 inhibitors.[13][14][15] |
| Teneligliptin vs. Other DPP-4is * | Average cost per tablet (INR) | Teneligliptin: Markedly Lower | Not explicitly calculated | Teneligliptin is a preferred and cost-effective agent among commonly used DPP-4 inhibitors in India.[16] |
| Teneligliptin + Metformin vs. Glimepiride + Metformin | Cost of therapy for 8 weeks (INR) | T+M: 1008 | Not explicitly calculated | Metformin plus glimepiride was found to be a significantly more cost-effective therapy in lowering HbA1c and FPG.[7][17][18] |
| Teneligliptin + Metformin vs. Glimepiride + Metformin | Cost per 0.1% HbA1c reduction (INR) | T+M: 152.7G+M: 108.0 | G+M is more cost-effective | The mean cost for per-unit reduction in HbA1c and FPG was significantly less in the metformin plus glimepiride group.[7] |
*Other DPP-4 inhibitors included Sitagliptin, Vildagliptin, Linagliptin, and Saxagliptin. T+M = Teneligliptin + Metformin; G+M = Glimepiride + Metformin.
While Teneligliptin is consistently reported as being more economical than other DPP-4 inhibitors, some studies show that older, generic medications like the sulfonylurea glimepiride may offer a more cost-effective initial combination therapy with metformin.[7][17] However, DPP-4 inhibitors are often preferred due to a lower risk of hypoglycemia and a neutral effect on body weight compared to sulfonylureas.[7]
Experimental Protocols
The methodologies employed in cost-effectiveness studies are crucial for interpreting their findings. Below is a summary of a representative experimental protocol and a generalized workflow for pharmacoeconomic analysis.
This prospective, observational, randomized comparative study was conducted over 8 weeks on patients with T2DM.[7][17]
-
Study Population: Patients with T2DM who were prescribed either of the two combination therapies. Baseline characteristics such as age, HbA1c, FPG, PPG, and BMI were recorded and found to be comparable between groups.[7][8]
-
Interventions:
-
Group 1: Metformin (500 mg) + Teneligliptin (20 mg).
-
Group 2: Metformin (500 mg) + Glimepiride (1 mg).
-
-
Data Collection: Glycemic parameters (HbA1c, FPG, PPG) and BMI were measured at baseline and after 8 weeks of therapy.
-
Cost-Effectiveness Analysis: The analysis was performed by calculating the total expense incurred on the medication over the 8-week period. The cost-effectiveness was determined by calculating the expense for a 0.1% reduction in HbA1c and a 1 mg/dL reduction in FPG and PPG.[7][8][17] The incremental cost-effectiveness ratio (ICER) was not applied as the therapies were found to be comparable in efficacy.[7]
Cost-effectiveness analyses in diabetes management follow a structured approach to compare the costs and health outcomes of different interventions.[19]
Conclusion
The available evidence indicates that Teneligliptin is an effective DPP-4 inhibitor for the management of T2DM, with a glycemic-lowering capacity comparable to other drugs in its class.[5][6] Its primary advantage lies in its lower acquisition cost, which makes it a highly cost-effective option among DPP-4 inhibitors, particularly in markets like India.[14][16] When compared to older drug classes like sulfonylureas, Teneligliptin may be less cost-effective based solely on glycemic reduction metrics but offers potential advantages regarding safety, such as a lower risk of hypoglycemia and neutral weight effects.[7][12]
For researchers and drug development professionals, Teneligliptin serves as a case study in optimizing therapeutic value through economic efficiency. Future research should focus on long-term cost-effectiveness studies, including the costs of managing complications and adverse events, and evaluations across different healthcare systems and patient populations to fully establish its global pharmacoeconomic profile.
References
- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 2. Teneligliptin: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 3. Frontiers | Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. jmpas.com [jmpas.com]
- 6. researchgate.net [researchgate.net]
- 7. A pharmacoeconomic analysis to compare cost-effectiveness of metformin plus teneligliptin with metformin plus glimepiride in patients of type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Switching from Linagliptin to Teneligliptin Dipeptidyl Peptidase-4 Inhibitors in Older Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medicalpaper.net [medicalpaper.net]
- 13. Teneligliptin: An Economic and Effective DPP-4 Inhibitor for the Management of Type-2 Diabetes Mellitus: A Comparative Study. | Semantic Scholar [semanticscholar.org]
- 14. Teneligliptin: An Economic and Effective DPP-4 Inhibitor for the Management of Type-2 Diabetes Mellitus: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Finding the most cost-effective option from commonly used Dipeptidyl peptidase-4 inhibitors in India: a systematic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A pharmacoeconomic analysis to compare cost-effectiveness of metformin plus teneligliptin with metformin plus glimepiride in patients of type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ajmc.com [ajmc.com]
A Comparative Analysis of Teneligliptin and Linagliptin on Glucose Fluctuation in Type 2 Diabetes Mellitus
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical efficacy of Teneligliptin and Linagliptin in managing glucose variability, supported by experimental data and detailed methodologies.
This document synthesizes findings from clinical studies to compare the effects of two dipeptidyl peptidase-4 (DPP-4) inhibitors, Teneligliptin and Linagliptin, on glucose fluctuation in patients with type 2 diabetes mellitus (T2DM). The primary focus is on metrics of glycemic variability, such as the Mean Amplitude of Glycemic Excursions (MAGE), to provide a comprehensive overview for research and development purposes.
Comparative Efficacy on Glycemic Variability
DPP-4 inhibitors enhance the action of incretin hormones, which regulate glucose homeostasis. This mechanism is understood to not only lower overall blood glucose but also to stabilize its fluctuations.[1][2][3][4] The comparative effects of Teneligliptin and Linagliptin on these fluctuations are of significant interest in the development of optimized T2DM therapies.
A key pilot study directly comparing Teneligliptin and Linagliptin in T2DM patients with chronic kidney disease (CKD) found no statistically significant difference in their effects on MAGE.[5][6] In this randomized crossover study, treatment with Linagliptin resulted in a mean MAGE of 83.8 ± 34.0 mg/dL, while Teneligliptin treatment led to a mean MAGE of 82.6 ± 32.6 mg/dL.[5][6] Both drugs demonstrated comparable beneficial effects on 24-hour mean sensor glucose levels and the area under the curve for glucose levels ≥180 mg/dL, with a similar incidence of hypoglycemia.[5][6]
While direct head-to-head trials focusing solely on glycemic variability in a broader T2DM population are limited, individual studies provide valuable insights. The TEDDY study, a randomized, double-blind, placebo-controlled trial, demonstrated that Teneligliptin significantly reduces glycemic variability in elderly patients with T2DM.[7][8][9][10] After 12 weeks of treatment, Teneligliptin led to a significant reduction in MAGE, standard deviation (SD) of blood glucose, and the coefficient of variation (CV) compared to placebo.[7][8]
Studies on Linagliptin have also shown its efficacy in improving glycemic control.[11] For instance, when added to glimepiride therapy in patients with HNF1A-diabetes, Linagliptin demonstrated significant improvements in glycemic variability, as assessed by CV and SD on continuous glucose monitoring (CGM).[11] Another study in patients with impaired glucose tolerance, however, did not find a significant modification in glycemic variability with Linagliptin treatment compared to metformin.[12][13]
A study involving switching patients from Linagliptin to Teneligliptin suggested a potential for improved glycemic control with Teneligliptin in some patient populations, particularly those with uncontrolled hyperglycemia or chronic kidney disease.[14] This retrospective analysis showed statistically significant reductions in fasting blood glucose, postprandial blood glucose, and HbA1c after the switch.[14]
Data Presentation
The following tables summarize the quantitative data on the effects of Teneligliptin and Linagliptin on key glycemic variability parameters from the cited clinical studies.
Table 1: Head-to-Head Comparison of Linagliptin and Teneligliptin on MAGE
| Drug | Dosage | Mean MAGE (mg/dL) | Standard Deviation of MAGE | p-value (vs. comparator) | Study Population | Reference |
| Linagliptin | 5 mg/day | 83.8 | ± 34.0 | 0.807 | T2DM with CKD | [5][6] |
| Teneligliptin | 20 mg/day | 82.6 | ± 32.6 | 0.807 | T2DM with CKD | [5][6] |
Table 2: Effect of Teneligliptin on Glycemic Variability (TEDDY Study)
| Parameter | Teneligliptin (Change from Baseline) | Placebo (Change from Baseline) | p-value (vs. Placebo) | Study Population | Reference |
| MAGE (mg/dL) | -32.0 | -4.5 | <0.001 | Elderly T2DM | [7] |
| SD of Glucose (mg/dL) | -12.7 | -0.2 | <0.001 | Elderly T2DM | [7] |
| CV (%) | -5.1 | -0.5 | 0.001 | Elderly T2DM | [7] |
Experimental Protocols
Head-to-Head Comparative Study (Yamamoto et al., 2016)
-
Study Design: A randomized, open-label, two-period, crossover study.
-
Participants: 13 patients with type 2 diabetes and chronic kidney disease (eGFR < 60 mL/min/1.73 m²).
-
Intervention: Patients were randomly assigned to receive either Teneligliptin (20 mg/day) or Linagliptin (5 mg/day) for 6 days. After a washout period of at least 4 weeks, patients were crossed over to the other treatment for 6 days.
-
Data Collection: Continuous glucose monitoring (CGM) was performed for 72 hours at baseline and on the last 3 days of each treatment period.
-
Primary Outcome: The primary endpoint was the change in Mean Amplitude of Glycemic Excursions (MAGE).
-
Secondary Outcomes: Included changes in the standard deviation of 24-hour glucose, mean 24-hour glucose, and the area under the curve for glucose levels above 180 mg/dL.
Teneligliptin Efficacy Study (TEDDY Study)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 65 elderly patients (≥65 years) with type 2 diabetes who were either drug-naïve or on a stable dose of metformin.
-
Intervention: Participants were randomized to receive either Teneligliptin (20 mg/day) or a placebo for 12 weeks.
-
Data Collection: CGM was performed for at least 72 hours at baseline and at the end of the 12-week treatment period.
-
Primary Outcome: The primary endpoint was the change in HbA1c from baseline to week 12.
-
Secondary Outcomes: Included changes in various CGM-derived metrics of glycemic variability, such as MAGE, SD of blood glucose, and the coefficient of variation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of DPP-4 inhibitors and the typical workflow of a clinical trial evaluating their effect on glucose fluctuation.
Caption: Mechanism of action of DPP-4 inhibitors.
Caption: Experimental workflow for a comparative CGM study.
Discussion
Both Teneligliptin and Linagliptin are effective in improving glycemic control in patients with T2DM. The available evidence from a direct comparative study suggests that their effects on glucose fluctuation, as measured by MAGE, are comparable in patients with T2DM and CKD.[5][6]
The unique pharmacokinetic profiles of these drugs may contribute to their clinical effects. Teneligliptin is characterized by a "J-shaped" structure and is a class 3 DPP-4 inhibitor, binding to the S1, S2, and S2 extensive subsites of the DPP-4 enzyme.[15] Linagliptin, a class 2 DPP-4 inhibitor, has a different binding mode.[14] Both drugs exhibit high tissue distribution, particularly in the kidney.[15] Teneligliptin has multiple elimination pathways, being metabolized by both CYP3A4 and FMO3, as well as being excreted unchanged by the kidneys, which means dose adjustment is not typically required in patients with renal impairment.[15] Linagliptin is primarily eliminated via the enterohepatic system, also obviating the need for dose adjustments in renal impairment.[16]
The study that involved switching from Linagliptin to Teneligliptin and observed improved glycemic control suggests that for certain individuals, the specific properties of Teneligliptin might offer additional benefits.[14] However, this was a retrospective analysis, and further prospective, randomized controlled trials are needed to confirm these findings and to explore the comparative effects on glucose fluctuation in a broader T2DM population without renal comorbidities.
References
- 1. The Assessment of the Efficacy of Dipeptidyl Peptidase-4 Inhibitors in Patients with Glucocorticoid-induced Diabetes by Continuous Glucose Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Efficacy of DPP-4 inhibitor evaluated by CGM (continuous glucose monitoring)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. Efficacy of linagliptin and teneligliptin for glycemic control in type 2 diabetic patients with chronic kidney disease: assessment by continuous glucose monitoring; a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of linagliptin and teneligliptin for glycemic control in type 2 diabetic patients with chronic kidney disease: assessment by continuous glucose monitoring; a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Teneligliptin on HbA1c levels, Continuous Glucose Monitoring-Derived Time in Range and Glycemic Variability in Elderly Patients with T2DM (TEDDY Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Teneligliptin on HbA1c levels, Continuous Glucose Monitoring-Derived Time in Range and Glycemic Variability in Elderly Patients with T2DM (TEDDY Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Effect of Linagliptin Versus Metformin on Glycemic Variability in Patients with Impaired Glucose Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ASK DIS: DPP-4 Inhibitors Comparison [askdis.blogspot.com]
Safety Operating Guide
Proper Disposal of (2S,4R)-Teneligliptin: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of (2S,4R)-Teneligliptin, ensuring compliance and minimizing environmental impact. The following information is intended for researchers, scientists, and drug development professionals.
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration.[1] It is imperative to prevent the entry of this chemical into drains or sewer systems and to avoid any discharge into the environment.[1]
Regulatory Framework
In the United States, the management of hazardous waste pharmaceuticals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Specifically, 40 CFR Part 266, Subpart P, provides standards for managing hazardous waste pharmaceuticals at healthcare facilities.[2][3][4][5] A key provision of this regulation is the prohibition of sewering hazardous waste pharmaceuticals.[2][4] While this compound is not specifically listed as a P- or U-listed hazardous waste, it is crucial to evaluate whether the waste exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).
Disposal Procedures
1. Unused or Expired this compound:
-
Collection: Collect waste this compound in a designated, properly labeled, and closed container.[1] The container must be structurally sound and compatible with the chemical.
-
Storage: Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1]
-
Disposal: Arrange for the collection and disposal by a licensed professional waste disposal service.[1] The preferred method of destruction is high-temperature incineration.
2. Contaminated Materials:
-
Personal Protective Equipment (PPE): Used gloves, lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.
-
Labware: Glassware and other lab equipment contaminated with this compound should be decontaminated or disposed of as hazardous waste.
-
Spill Cleanup: In the event of a spill, collect the material using an absorbent, non-combustible material. Place the absorbed material into a suitable, closed container for disposal.[1] Ensure the area is well-ventilated and all sources of ignition are removed.[1]
3. Contaminated Packaging:
-
Rinsing: Containers can be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Disposal of Empty Containers: After proper rinsing, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or recycled if permissible under local regulations.[1] Combustible packaging materials may be incinerated.[1]
Experimental Protocols for Degradation (For Informational Purposes)
The following protocols are derived from forced degradation studies used for analytical method validation. While not official disposal methods, they provide insight into conditions that can degrade this compound. These procedures should only be carried out by trained professionals in a controlled laboratory setting if deemed necessary and permissible by institutional and regulatory standards for in-lab waste treatment.
| Stress Condition | Methodology | Observations |
| Base Hydrolysis | Subject this compound to 0.1 N NaOH at 35°C for 48 hours. Neutralize the sample with hydrochloric acid before further handling. | Significant degradation is observed.[6][7] |
| Oxidative Degradation | Treat this compound with 3% hydrogen peroxide at 35°C for 48 hours. | Significant degradation is observed.[6][7] |
| Thermal Stress | Heat this compound at 60°C for 48 hours. | Degradation is observed.[6][7] |
| Acid Hydrolysis | Subject this compound to 0.1 N HCl at 35°C for 48 hours. | No significant degradation is observed.[6][7] |
| Photolytic Degradation | Expose this compound to UV light at 365 nm for 48 hours. | No significant degradation is observed.[6][7] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 4. epa.gov [epa.gov]
- 5. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy (2016) | T. N. V. Ganesh Kumar | 17 Citations [scispace.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
